3,5-Dibromo-4-nitropyridine-n-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPIOSXHEAIODW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1[O-])Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382799 | |
| Record name | 3,5-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62516-09-0 | |
| Record name | Pyridine, 3,5-dibromo-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62516-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,5-Dibromo-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3,5-Dibromo-4-nitropyridine-N-oxide, a key intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its reactivity, particularly in nucleophilic aromatic substitution reactions. Spectroscopic data for structural elucidation and its applications in the development of novel compounds are also discussed.
Chemical and Physical Properties
This compound is a substituted pyridine derivative with the Chemical Abstracts Service (CAS) registry number 62516-09-0 [1][2][3]. Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 62516-09-0 | [1][2][3] |
| Molecular Formula | C5H2Br2N2O3 | [2] |
| Molecular Weight | 297.89 g/mol | [1] |
| MDL Number | MFCD00222275 | [2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with 3,5-dibromopyridine[1]. The general synthetic workflow is illustrated below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: N-Oxidation of 3,5-Dibromopyridine
The initial step involves the N-oxidation of 3,5-dibromopyridine to form 3,5-dibromopyridine-N-oxide. This transformation is crucial as it activates the pyridine ring for subsequent electrophilic substitution[1].
Methodology:
A preparation method involves the following steps[4]:
-
A solution of 3,5-dibromopyridine is prepared by dissolving it in an organic solvent, such as trifluoroacetic acid, to create reaction liquid I[4].
-
A hydrogen peroxide solution of a specific concentration is prepared as reaction liquid II[4].
-
The two reaction liquids are allowed to react completely in a microreactor. The temperature of the microreactor is maintained between 40°C and 80°C, with a pressure of 0-2 MPa[4].
-
Following the reaction, the product is separated and purified to yield off-white crystals of 3,5-dibromopyridine-N-oxide[4].
Experimental Protocol: Nitration of 3,5-Dibromopyridine-N-oxide
The second step is the regioselective nitration of 3,5-dibromopyridine-N-oxide at the 4-position, which is directed by the N-oxide group[1].
Methodology:
-
3,5-Dibromopyridine-N-oxide is treated with a mixture of fuming nitric acid and sulfuric acid[5].
-
The reaction mixture is heated to facilitate the introduction of a nitro group at the 4-position, yielding this compound[5].
-
An alternative approach for similar compounds involves using potassium nitrate in a sulfuric acid solution as the nitrating agent. This method can reduce reaction time and prevent the formation of brown smoke, offering a more environmentally friendly process[6].
Reactivity and Reaction Mechanisms
The presence of the nitro group and the N-oxide functionality makes the pyridine ring in this compound electron-deficient. This electronic characteristic makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions[1].
Nucleophilic Aromatic Substitution (SNAr)
Nucleophiles can attack the carbon atoms of the pyridine ring, leading to the displacement of either the nitro group at the C4 position or the bromine atoms at the C3 and C5 positions[1]. The strong electron-withdrawing nature of the nitro group makes the C4 position particularly electrophilic and a primary site for nucleophilic attack[1]. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable intermediate for creating diverse molecular scaffolds[1].
Caption: SNAr pathways for this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound[1].
-
¹H NMR Spectroscopy: Due to the symmetrical nature of the molecule, with bromine atoms at the 3 and 5 positions, the protons at the 2 and 6 positions are chemically equivalent. This equivalence results in a single, sharp singlet in the ¹H NMR spectrum. The combined electron-withdrawing effects of the bromine atoms, the nitro group, and the N-oxide functionality cause a significant deshielding of these protons, leading to a downfield chemical shift[1].
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show a set of distinct signals corresponding to the different carbon environments within the molecule[1].
Applications in Research and Development
This compound serves as a vital building block in the synthesis of a variety of heterocyclic compounds[1]. The pyridine scaffold is a common feature in numerous biologically active molecules and pharmaceutical agents[1]. The presence of bromine atoms and a nitro group provides multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs[1]. The N-oxide functionality itself can be critical for the biological activity of certain compounds, sometimes enhancing water solubility or modulating membrane permeability[1].
Safety Information
For research use only. Not intended for human or veterinary use[1]. As with all chemical reagents, appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information.
References
- 1. This compound | 62516-09-0 | Benchchem [benchchem.com]
- 2. 62516-09-0|3,5-Dibromo-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]
- 3. This compound | 62516-09-0 [amp.chemicalbook.com]
- 4. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
In-Depth Technical Guide: 3,5-Dibromo-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dibromo-4-nitropyridine-N-oxide, a key intermediate in synthetic and medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis, and explores its potential biological significance.
Core Data Presentation
All pertinent quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Weight | 297.89 g/mol [1] |
| Molecular Formula | C₅H₂Br₂N₂O₃ |
| CAS Number | 62516-09-0[1] |
| Appearance | Yellow crystalline solid |
| Purity | ≥98% |
Experimental Protocols
The synthesis of this compound is a two-step process commencing with the N-oxidation of 3,5-dibromopyridine, followed by a regioselective nitration.
Step 1: N-Oxidation of 3,5-Dibromopyridine
Objective: To synthesize the precursor, 3,5-dibromopyridine-N-oxide.
Methodology:
-
In a suitable reaction vessel, dissolve 3,5-dibromopyridine in an organic solvent such as trifluoroacetic acid.
-
Slowly add a hydrogen peroxide solution (e.g., 30%) to the reaction mixture while maintaining the temperature between 40°C and 80°C.
-
The reaction is conducted in a microreactor under a pressure of 0-2 MPa to ensure sufficient reaction between the two liquid phases.
-
Upon completion of the reaction, the mixture is cooled, and off-white crystals of 3,5-dibromopyridine-N-oxide are obtained through separation and purification.
Step 2: Nitration of 3,5-Dibromopyridine-N-oxide
Objective: To synthesize the final product, this compound.
Methodology:
-
Prepare a nitrating mixture by cautiously adding concentrated sulfuric acid to fuming nitric acid, while cooling in an ice bath.
-
In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, heat the 3,5-dibromopyridine-N-oxide to approximately 60°C.
-
Slowly add the nitrating acid dropwise to the reaction flask. The temperature of the reaction mixture is then raised and maintained at 125-130°C for several hours.[2]
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The pH of the resulting solution is adjusted to 7-8 with a saturated sodium carbonate solution, leading to the precipitation of the crude product.
-
The yellow crystalline solid is collected by filtration and purified by recrystallization from a suitable solvent like acetone to yield this compound.[2]
Mandatory Visualizations
Synthetic Pathway of this compound
References
An In-depth Technical Guide to 3,5-Dibromo-4-nitropyridine-N-oxide: Chemical Properties and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-nitropyridine-N-oxide is a highly functionalized heterocyclic compound that serves as a valuable intermediate in organic synthesis.[1] Its unique electronic properties, stemming from the presence of two bromine atoms, a nitro group, and an N-oxide moiety on the pyridine ring, make it a versatile building block for the synthesis of a wide range of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on the technical details relevant to researchers in chemistry and drug discovery.
Chemical Properties and Molecular Structure
The structure of this compound is characterized by a pyridine ring substituted at the 3 and 5 positions with bromine atoms, at the 4 position with a nitro group, and an oxygen atom coordinated to the ring nitrogen. This arrangement of electron-withdrawing groups significantly influences the electron density of the pyridine ring, rendering it highly electrophilic.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₂Br₂N₂O₃ | [1] |
| Molecular Weight | 297.89 g/mol | [1] |
| CAS Number | 62516-09-0 | [1] |
| Appearance | Yellow crystals or powder (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on the chemical structure and data from related compounds, the following spectral characteristics can be predicted:
¹H NMR Spectroscopy: Due to the symmetrical nature of the molecule, the two protons at the C2 and C6 positions are chemically equivalent. This would result in a single, sharp singlet in the downfield region of the spectrum, owing to the strong deshielding effects of the adjacent bromine atoms, the nitro group, and the N-oxide functionality.[1]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the C2/C6, C3/C5, and C4 carbons. The C4 carbon, bearing the nitro group, would be the most deshielded, appearing furthest downfield. The C2 and C6 carbons would also be significantly deshielded.[1]
Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for the N-O stretching vibration of the N-oxide group, as well as symmetric and asymmetric stretching vibrations of the C-NO₂ group.[1] The exact positions of these bands are sensitive to the electronic environment of the pyridine ring.
Synthesis
The primary synthetic route to this compound is a two-step process starting from 3,5-dibromopyridine.[1]
-
N-Oxidation: The first step involves the oxidation of the nitrogen atom of the 3,5-dibromopyridine ring to form 3,5-dibromopyridine-N-oxide.
-
Nitration: The second step is the regioselective nitration of 3,5-dibromopyridine-N-oxide at the 4-position. The N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position.[1]
Experimental Protocols
Detailed, experimentally verified protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a general procedure can be outlined based on established methods for the N-oxidation and nitration of pyridine derivatives.
Step 1: Synthesis of 3,5-Dibromopyridine-N-oxide (N-Oxidation)
-
Reactants: 3,5-dibromopyridine, an oxidizing agent (e.g., hydrogen peroxide in an organic acid like trifluoroacetic acid).
-
Procedure (General): 3,5-dibromopyridine is dissolved in an appropriate organic solvent (e.g., trifluoroacetic acid). Hydrogen peroxide is added portion-wise at a controlled temperature (e.g., 20-25 °C). The reaction mixture is then typically heated to drive the reaction to completion. After cooling, the product is isolated by neutralization and extraction.
-
Note: The reaction conditions, such as temperature, pressure, and reaction time, can be optimized for higher yields.
Step 2: Synthesis of this compound (Nitration)
-
Reactants: 3,5-dibromopyridine-N-oxide, a nitrating agent (e.g., a mixture of fuming nitric acid and sulfuric acid).
-
Procedure (General): 3,5-Dibromopyridine-N-oxide is carefully added to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction mixture is then heated to facilitate the nitration. After the reaction is complete, the mixture is poured onto ice, and the product is isolated by filtration and purified by recrystallization.
Reactivity
The key to the reactivity of this compound lies in the electron-deficient nature of the pyridine ring. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] Nucleophiles can attack the carbon atoms at positions 2, 4, and 6, leading to the displacement of the bromine atoms or the nitro group. The N-oxide functionality further activates the ring towards such reactions. This reactivity allows for the introduction of a variety of functional groups, making it a versatile precursor for the synthesis of diverse heterocyclic structures.[1]
Applications in Drug Development and Research
While specific biological activities for this compound have not been reported, the pyridine N-oxide scaffold is a common feature in many biologically active molecules.[1] The N-oxide group can influence a compound's pharmacokinetic properties, such as increasing water solubility or modulating membrane permeability.[1]
The presence of multiple reactive sites on this compound allows for the systematic modification of its structure, which is a key strategy in drug discovery for exploring structure-activity relationships (SAR).[1] For instance, the related compound 4-nitropyridine N-oxide has been identified as a quorum sensing inhibitor, a mechanism relevant to combating bacterial pathogenicity.[1] This suggests that derivatives of this compound could be investigated for a range of therapeutic applications.
Due to the lack of specific biological data for this compound, no signaling pathway diagrams can be provided at this time.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its highly electrophilic nature, conferred by the combination of bromo, nitro, and N-oxide substituents, makes it an excellent substrate for nucleophilic aromatic substitution reactions. While a detailed experimental characterization of its physicochemical and spectroscopic properties is not currently available in the public literature, its synthetic utility is clear. Further research into the biological activities of this compound and its derivatives could open up new avenues in medicinal chemistry and drug development. Researchers are encouraged to perform detailed characterization of this compound to fill the existing data gaps and to explore its full potential as a synthetic building block.
References
An In-Depth Technical Guide to the Synthesis of 3,5-Dibromo-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis route for 3,5-Dibromo-4-nitropyridine-N-oxide, a crucial intermediate in the development of various heterocyclic compounds for medicinal and organic chemistry.[1][2] The strategic placement of bromo, nitro, and N-oxide functionalities offers multiple reaction sites for further chemical modification, making it a valuable building block in drug discovery programs.[1]
Core Synthesis Pathway
The synthesis of this compound is predominantly achieved through a two-step process commencing with 3,5-dibromopyridine. The initial step involves the N-oxidation of the pyridine ring, which activates it for the subsequent regioselective electrophilic nitration at the 4-position.[1] The N-oxide group's directing influence is pivotal in achieving the desired 4-nitro substitution pattern with high regioselectivity.[1][3]
Caption: Two-step synthesis of this compound.
Experimental Protocols
This section details the methodologies for the two key transformations in the synthesis pathway.
Step 1: N-Oxidation of 3,5-Dibromopyridine
The oxidation of 3,5-dibromopyridine to 3,5-dibromopyridine-N-oxide can be effectively carried out using hydrogen peroxide in an acidic medium. A patented method highlights the use of a microreactor for high efficiency and safety, though a conventional flask setup is also described.[4]
-
Reagents and Setup (Batch Process):
-
3,5-dibromopyridine (10g, 0.04 mol)
-
Trifluoroacetic acid (10 ml)
-
30% Hydrogen peroxide (11.95g, 0.11 mol)
-
Three-necked flask
-
-
Procedure:
-
Add 3,5-dibromopyridine (10g) to a 50ml three-necked flask, followed by the addition of trifluoroacetic acid (10ml).[4]
-
Heat the mixture to 50°C.[4]
-
Slowly add 30% hydrogen peroxide (11.95g) dropwise to the solution.[4]
-
After the addition is complete, increase the temperature to 70°C and maintain for 1 hour.[4]
-
Separation and Purification: Cool the reaction solution and add 20ml of ice-cold water while stirring for ten minutes.[4]
-
Filter the resulting precipitate to obtain an off-white solid.[4]
-
Wash the solid with 20ml of ice-cold water twice, or until the pH is neutral.[4]
-
Dry the solid to yield the 3,5-dibromopyridine-N-oxide compound.[4]
-
Step 2: Nitration of 3,5-Dibromopyridine-N-oxide
The nitration of the intermediate is achieved using a strong nitrating mixture, typically fuming nitric acid and sulfuric acid. This reaction proceeds with high regioselectivity to yield the 4-nitro derivative.[1][3] The protocol described for the analogous 3-methyl-4-nitropyridine-1-oxide provides a relevant experimental framework.[5]
-
Reagents and Setup:
-
3,5-dibromopyridine-N-oxide
-
Concentrated Sulfuric acid (sp. gr. 1.84)
-
Fuming Nitric acid (sp. gr. 1.50)
-
Round-bottomed flask with a condenser
-
-
Procedure (Adapted from a similar synthesis):
-
Add 3,5-dibromopyridine-N-oxide to cold (0–5°C) concentrated sulfuric acid in a round-bottomed flask immersed in an ice-salt bath.[5]
-
Cool the resulting mixture and add fuming nitric acid in portions while maintaining a low temperature.[5]
-
Attach a condenser and slowly raise the temperature to 95–100°C.[5]
-
A vigorous reaction may commence, which should be controlled with an ice-water bath.[5]
-
After the initial vigorous reaction subsides, continue heating at 100–105°C for approximately 2 hours.[5]
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice.[5]
-
Neutralize the solution carefully with sodium carbonate in a fume hood to precipitate the crude product.[5]
-
Collect the yellow solid by suction filtration and wash thoroughly with water.[5]
-
The crude product can be further purified by extraction with a suitable solvent like chloroform, followed by recrystallization from acetone.[5]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis steps, compiled from various sources.
| Step | Starting Material | Key Reagents | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| 1. N-Oxidation | 3,5-Dibromopyridine | H₂O₂, Trifluoroacetic Acid | 70 | 1 h | 95 | 99.2 | [4] |
| 1. N-Oxidation | 3,5-Dibromopyridine | H₂O₂, Acetic Acid | 40 | - | 90.2 | 99.5 | [4] |
| 2. Nitration | 3,5-Dibromopyridine-N-oxide | Fuming HNO₃, H₂SO₄ | 100-105 | 2 h | - | - | [3][5] |
Note: Specific yield for the nitration of 3,5-dibromopyridine-N-oxide was not detailed in the provided search results, but the reaction is described as yielding the 4-nitro derivative as the main product.[1]
Logical Workflow for Synthesis and Purification
The overall process from starting material to purified product follows a logical sequence of reaction, isolation, and purification.
Caption: General experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-Dibromo-4-nitropyridine-N-oxide, a key intermediate in the development of novel pharmaceuticals and bioactive molecules. This document details the primary starting materials, experimental protocols, and the strategic importance of this compound in medicinal chemistry.
Introduction
This compound is a versatile synthetic intermediate valued for its role in the construction of complex heterocyclic scaffolds. The presence of two bromine atoms, a nitro group, and an N-oxide functionality provides multiple reaction sites for further chemical elaboration. This allows for the systematic modification of its structure to explore structure-activity relationships in drug discovery programs. The pyridine N-oxide moiety can enhance solubility and modulate the electronic properties of the molecule, often influencing its biological activity.
Synthetic Pathway Overview
The principal and most direct synthesis of this compound commences with 3,5-dibromopyridine. The synthetic strategy is a two-step process:
-
N-Oxidation: The pyridine nitrogen of 3,5-dibromopyridine is oxidized to form the corresponding N-oxide.
-
Nitration: The resulting 3,5-dibromopyridine-N-oxide undergoes regioselective nitration at the 4-position.
The N-oxide group in the intermediate is crucial as it activates the pyridine ring for electrophilic substitution and directs the incoming nitro group to the C-4 position.
Data Presentation: Synthesis of Intermediates and Final Product
The following tables summarize quantitative data for the key steps in the synthesis of this compound.
Table 1: N-Oxidation of 3,5-Dibromopyridine
| Oxidizing Agent | Co-reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 30% H₂O₂ | Trifluoroacetic Acid | 70 | 1 | 85 | 98.4 |
| 30% H₂O₂ | Acetic Acid | 40 | - | 90.2 | 99.5 |
| 30% H₂O₂ | Acetic Acid | 50 | - | 92.4 | 99.6 |
| 30% H₂O₂ | Acetic Acid | 80 | - | 94.1 | 99.0 |
Table 2: Nitration of 3,5-Disubstituted Pyridine-N-oxides
| Starting Material | Nitrating Agent | Co-reagent | Temperature | Product |
| 3,5-Dibromopyridine-N-oxide | Fuming HNO₃ | H₂SO₄ | Heating | This compound |
| 3,5-Lutidine-N-oxide | KNO₃ | H₂SO₄ | 60-65°C | 3,5-Dimethyl-4-nitropyridine-N-oxide |
| 3,5-Lutidine-N-oxide | HNO₃/Acetic Anhydride | - | 90°C | 3,5-Dimethyl-4-nitropyridine-N-oxide |
Experimental Protocols
Synthesis of 3,5-Dibromopyridine-N-oxide
Materials:
-
3,5-Dibromopyridine
-
Trifluoroacetic acid
-
30% Hydrogen peroxide
-
Ice-cold water
Procedure:
-
To a 50 mL three-necked flask, add 3,5-dibromopyridine (10 g, 0.04 mol) and trifluoroacetic acid (10 mL).
-
Heat the mixture to 50°C.
-
Slowly add 30% hydrogen peroxide (11.95 g, 0.11 mol) dropwise.
-
After the addition is complete, increase the temperature to 70°C and maintain for 1 hour.
-
Cool the reaction mixture and add 20 mL of ice-cold water.
-
Stir for ten minutes and collect the resulting off-white solid by filtration.
-
Wash the solid with two portions of 20 mL ice-cold water until the pH is neutral.
-
Dry the solid to obtain 3,5-dibromopyridine-N-oxide.
Synthesis of this compound
Materials:
-
3,5-Dibromopyridine-N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, carefully prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Cool the nitrating mixture in an ice bath.
-
Slowly add 3,5-dibromopyridine-N-oxide to the cooled nitrating mixture while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture. The exact temperature and time will need to be optimized, but a starting point is heating to 90-100°C for several hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
Utility as a Synthetic Intermediate
This compound is a valuable precursor for a variety of substituted pyridines. The nitro group and bromine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups.
Relevance in Drug Discovery: A Conceptual Signaling Pathway
While this compound is an intermediate, related pyridine-N-oxides have shown biological activity. For instance, 4-nitropyridine-N-oxide acts as a quorum sensing inhibitor in bacteria like Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. The following diagram illustrates a simplified conceptual pathway of how a pyridine-N-oxide derivative could interfere with this process.
This guide highlights the fundamental aspects of synthesizing this compound, providing a solid foundation for researchers in organic synthesis and medicinal chemistry. The detailed protocols and synthetic strategies outlined herein are intended to facilitate the production and further exploration of this valuable chemical entity in the pursuit of novel therapeutic agents.
A Comprehensive Technical Guide to 3,5-Dibromo-4-nitropyridine-1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-nitropyridine-1-oxide is a highly functionalized heterocyclic compound that serves as a critical intermediate in organic synthesis and medicinal chemistry.[1] Its pyridine scaffold is a common feature in numerous biologically active molecules and pharmaceutical agents.[1] The strategic placement of two bromine atoms, a nitro group, and an N-oxide moiety provides multiple reactive sites for chemical modification, making it a versatile building block for creating diverse molecular architectures.[1] This guide provides an in-depth overview of its chemical properties, synthesis, and reactivity, tailored for professionals in chemical and pharmaceutical research.
IUPAC Name and Chemical Identity
The formal IUPAC name for the compound is 3,5-Dibromo-4-nitropyridine 1-oxide .[2] It is also referred to as 3,5-Dibromo-4-nitropyridine-N-oxide.
Physicochemical and Spectroscopic Data
The key identifiers and properties of 3,5-Dibromo-4-nitropyridine-1-oxide are summarized below.
| Property | Value | Reference |
| CAS Number | 62516-09-0 | [1][3] |
| Molecular Weight | 297.89 g/mol | [1] |
| Molecular Formula | C₅H₂Br₂N₂O₃ | |
| InChI Key | MNPIOSXHEAIODW-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
¹H NMR Spectroscopy: Due to the symmetrical nature of the molecule, with two bromine atoms at the C3 and C5 positions, the protons at the C2 and C6 positions are chemically equivalent.[1] This equivalence is expected to result in a single, sharp singlet in the ¹H NMR spectrum. The strong electron-withdrawing effects of the bromine atoms, the nitro group, and the N-oxide functionality significantly deshield these protons, leading to a characteristic downfield chemical shift.[1]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals corresponding to the different carbon environments within the molecule.[1]
Synthesis and Experimental Protocols
The synthesis of 3,5-Dibromo-4-nitropyridine-1-oxide is typically achieved through a two-step process starting from 3,5-dibromopyridine.[1]
Step 1: N-Oxidation of 3,5-Dibromopyridine
The initial step involves the oxidation of the nitrogen atom in the pyridine ring to form 3,5-dibromopyridine-N-oxide. This transformation activates the pyridine ring for subsequent electrophilic substitution.[1]
Experimental Protocol: A patented method for this N-oxidation utilizes a microreactor for improved control and yield.[4]
-
Prepare "Reaction Liquid I" by dissolving 3,5-dibromopyridine (1.27 mol) in trifluoroacetic acid (300 ml).[4]
-
Prepare "Reaction Liquid II" consisting of a 30% hydrogen peroxide solution.[4]
-
Pump both reaction liquids into a microreactor, maintaining the temperature between 40°C and 80°C and the pressure between 0-2 MPa.[4]
-
The product, 3,5-dibromopyridine-N-oxide, is obtained as off-white crystals following separation and purification.[4]
References
A Technical Guide to the Regioselective Nitration of 3,5-Dibromopyridine-N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the regioselective nitration of 3,5-dibromopyridine-N-oxide, a key transformation in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. This document details the synthetic pathway, experimental protocols, and mechanistic considerations, presenting quantitative data in a structured format for ease of comparison.
Introduction
Substituted pyridine-N-oxides are pivotal intermediates in organic synthesis, offering unique reactivity patterns compared to their parent pyridine counterparts. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The regioselective introduction of a nitro group onto the 3,5-dibromopyridine-N-oxide scaffold yields 3,5-dibromo-4-nitropyridine-N-oxide, a versatile building block for further chemical modifications. The presence of the nitro group, a strong electron-withdrawing group, facilitates subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups.
Synthetic Pathway
The synthesis of this compound is a two-step process commencing with the N-oxidation of 3,5-dibromopyridine, followed by the regioselective nitration of the resulting N-oxide.
An In-depth Technical Guide to the 1H NMR Spectrum of 3,5-Dibromo-4-nitropyridine-n-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dibromo-4-nitropyridine-n-oxide. Due to the absence of publicly available experimental spectra, this document focuses on the predicted spectral characteristics, supported by data from analogous compounds. It also outlines a comprehensive experimental protocol for acquiring the spectrum and illustrates the compound's synthesis pathway, offering crucial information for researchers in organic synthesis and medicinal chemistry.
Predicted ¹H NMR Spectral Data
The chemical structure of this compound possesses a C₂ axis of symmetry, rendering the protons at the 2 and 6 positions chemically equivalent. Consequently, a simple ¹H NMR spectrum is anticipated, characterized by a single resonance.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | H-2, H-6 | Downfield | Singlet |
Note: The exact chemical shift is dependent on the solvent and experimental conditions. The term "Downfield" indicates a chemical shift greater than that of benzene (7.34 ppm), which is expected due to the electron-withdrawing effects of the bromine atoms, the nitro group, and the N-oxide functionality.
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
The spectrometer should be properly tuned and shimmed to the deuterated solvent to optimize magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be utilized.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
Spectral Width: A spectral width of approximately 12-16 ppm is recommended to ensure all signals are captured.
-
Number of Scans: A minimum of 16 scans should be acquired to achieve a satisfactory signal-to-noise ratio. This can be increased for more dilute samples.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds should be set to allow for full relaxation of the protons between scans.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃ or DMSO at 2.50 ppm in DMSO-d₆).
-
Integrate the signal to determine the relative number of protons.
-
Analyze the multiplicity of the signal (a singlet is expected).
Synthesis Pathway of this compound
The synthesis of this compound is a two-step process commencing from 3,5-dibromopyridine. The initial step is the N-oxidation of the pyridine ring, which is then followed by a regioselective nitration at the 4-position[1]. The N-oxide group plays a crucial role in directing the nitration to the desired position[1].
References
In-Depth Technical Guide: 13C NMR of 3,5-Dibromo-4-nitropyridine-n-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-Dibromo-4-nitropyridine-n-oxide. This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds, making a thorough understanding of its structural characterization essential for researchers in organic synthesis and medicinal chemistry.[1]
Predicted 13C NMR Spectral Data
Due to the symmetrical nature of this compound, the 13C NMR spectrum is expected to exhibit three distinct signals corresponding to the different carbon environments in the pyridine ring.[1] The electron-withdrawing effects of the two bromine atoms, the nitro group, and the N-oxide functionality all contribute to a significant deshielding of the carbon atoms, resulting in downfield chemical shifts.[1]
The predicted chemical shifts are summarized in the table below. These predictions are based on the analysis of substituent effects in related pyridine N-oxide compounds. The presence of the N-oxide group generally causes a downfield shift for the neighboring carbon atoms.[1] The nitro group at the C-4 position is expected to cause a significant downfield shift for the ipso-carbon.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale |
| C-2, C-6 | Downfield | Doublet | Equivalent carbons adjacent to the N-oxide and a bromine atom. |
| C-3, C-5 | Mid-field | Singlet | Equivalent carbons directly bonded to bromine, influenced by the heavy atom effect. |
| C-4 | Significantly Downfield | Singlet | Carbon bearing the strongly electron-withdrawing nitro group.[1] |
Experimental Protocol: 13C NMR Spectroscopy
The following provides a detailed methodology for acquiring the 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may influence the chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the 13C frequency.
-
Shim the magnetic field to achieve optimal resolution.
3. Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Program: A 30° or 45° pulse angle is typically used to allow for faster relaxation and a higher number of scans in a given time.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic carbons (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Integrate the signals (note: integration in 13C NMR is not always quantitative under standard conditions).
Visualizations
Molecular Structure and Carbon Numbering
Caption: Structure of this compound with carbon numbering.
Predicted 13C NMR Chemical Shift Regions
Caption: Relative predicted 13C NMR chemical shift regions.
References
Stability and Storage of 3,5-Dibromo-4-nitropyridine-n-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Dibromo-4-nitropyridine-n-oxide. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. Due to the limited availability of specific stability studies on this compound, this guide synthesizes information from safety data sheets of structurally related compounds and pertinent chemical literature.
Core Stability Profile
This compound is a complex heterocyclic compound whose stability is influenced by environmental factors such as moisture, light, and temperature, as well as its inherent chemical reactivity. While specific quantitative degradation kinetics for this molecule are not extensively documented in publicly available literature, a qualitative understanding of its stability can be inferred from its structural motifs and data on analogous compounds.
The pyridine-n-oxide moiety, coupled with the presence of electron-withdrawing nitro and bromo groups, renders the molecule susceptible to certain degradation pathways. It is generally considered stable under recommended storage conditions.
Summary of Stability and Storage Recommendations
| Parameter | Recommendation/Information | Rationale |
| Storage Temperature | 2-8°C | To minimize the rate of potential thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The compound may be sensitive to air and moisture. |
| Light Exposure | Protect from light. | Research indicates that this compound is a phototropic substance, suggesting potential for light-induced degradation or physical changes.[1] |
| Moisture | Keep in a dry place. The compound is likely hygroscopic. | Pyridine-n-oxide derivatives are often hygroscopic, and moisture can facilitate hydrolytic decomposition. |
| Container | Keep container tightly closed. | To prevent exposure to moisture and atmospheric contaminants. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | To avoid chemical reactions that could degrade the compound. |
Potential Degradation Pathways
While specific degradation products for this compound have not been detailed in the available literature, potential degradation pathways can be postulated based on its chemical structure. The electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity suggests that nucleophiles, including water, could potentially displace the bromo or nitro groups, especially under non-ideal storage conditions (e.g., presence of moisture, basic or acidic impurities).
Thermal decomposition may lead to the release of hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).
Experimental Protocols: Assessing Compound Stability
To rigorously determine the stability of this compound, a series of controlled experiments should be conducted. The following are generalized protocols that can be adapted for this purpose.
Protocol 1: Thermal Stability Assessment
-
Objective: To evaluate the impact of temperature on the purity of the compound over time.
-
Methodology:
-
Aliquot samples of this compound into several vials.
-
Store the vials at a range of temperatures (e.g., 2-8°C, ambient temperature, 40°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each temperature condition.
-
Analyze the purity of the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the purity of the stored samples to a reference standard stored at -20°C.
-
Quantify any significant degradation products that appear.
-
Protocol 2: Photostability Assessment
-
Objective: To determine the susceptibility of the compound to degradation upon exposure to light.
-
Methodology:
-
Prepare two sets of samples of the compound.
-
Expose one set of samples to a controlled light source (e.g., a photostability chamber with a specified light intensity, such as that described in ICH Q1B guidelines).
-
Wrap the second set of samples in aluminum foil to serve as dark controls and store them under the same temperature and humidity conditions.
-
After a defined period of exposure, analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to assess for any degradation.
-
Protocol 3: Hydrolytic Stability Assessment
-
Objective: To evaluate the stability of the compound in the presence of water.
-
Methodology:
-
Prepare solutions of this compound in aqueous buffers at different pH values (e.g., pH 4, 7, and 9).
-
Store these solutions at a controlled temperature.
-
At various time intervals, take aliquots from each solution and analyze by HPLC to determine the concentration of the parent compound and the formation of any hydrolysis products.
-
Visualization of Stability Factors
The following diagram illustrates the key factors that can impact the stability of this compound and the recommended measures to ensure its integrity.
Caption: Factors influencing the stability of this compound.
References
An In-depth Technical Guide to the Safety and Handling of 3,5-Dibromo-4-nitropyridine-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromo-4-nitropyridine-N-oxide is a valuable intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds for medicinal chemistry. Its highly functionalized pyridine ring allows for diverse chemical modifications through nucleophilic aromatic substitution. However, the presence of nitro and bromo groups, along with the N-oxide functionality, necessitates a thorough understanding of its safety and handling requirements. This guide provides a comprehensive overview of the available safety data, handling protocols, and disposal considerations for this compound to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 62516-09-0 | [1] |
| Molecular Formula | C₅H₂Br₂N₂O₃ | |
| Molecular Weight | 297.89 g/mol | [1] |
| Appearance | Yellow solid (inferred) | [2] |
| Melting Point | 151.0-157.0 °C (for 3-Bromo-4-nitropyridine N-oxide) | [2] |
| Solubility | Sparingly soluble in water (inferred for 4-Nitropyridine N-oxide) | [3] |
Hazard Identification and Safety Precautions
A specific Material Safety Data Sheet (MSDS) for this compound is not currently available. Therefore, a conservative approach to handling is imperative, drawing on data from analogous compounds such as 4-Nitropyridine N-oxide.[3][4][5]
Potential Hazards:
-
Irritation: Expected to cause skin and serious eye irritation.[4] May also cause respiratory irritation.[4]
-
Sensitization: Possible risk of dermal sensitization.
-
Long-term Effects: The toxicological properties have not been fully investigated.[4] Some aromatic N-oxides are considered alerting for mutagenicity.
Recommended Safety Precautions:
| Precaution Category | Specific Recommendations |
| Engineering Controls | • Work in a well-ventilated chemical fume hood. • Ensure eyewash stations and safety showers are readily accessible. |
| Personal Protective Equipment (PPE) | • Eye/Face Protection: Chemical safety goggles and/or a face shield. • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls are insufficient or during spill cleanup. |
| Hygiene Practices | • Avoid inhalation of dust. • Avoid contact with skin and eyes. • Do not eat, drink, or smoke in the laboratory. • Wash hands thoroughly after handling. |
First Aid Measures
In the event of exposure, follow these first aid guidelines, based on data for similar compounds.[4]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention. |
Experimental Protocols
The primary utility of this compound is as a precursor in nucleophilic aromatic substitution reactions. Below are generalized protocols for its synthesis and a typical subsequent reaction.
Synthesis of this compound
The synthesis is a two-step process starting from 3,5-dibromopyridine.[1]
Step 1: N-Oxidation of 3,5-Dibromopyridine
Step 2: Nitration of 3,5-Dibromopyridine-N-oxide
-
Reagents: 3,5-Dibromopyridine-N-oxide, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Carefully add 3,5-Dibromopyridine-N-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a controlled temperature with an ice bath.
-
After the addition is complete, the reaction mixture is typically heated to facilitate the nitration.
-
The reaction is monitored for completion (e.g., by TLC).
-
Upon completion, the reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and may be purified by recrystallization.
-
Caption: Synthesis of this compound.
Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile.
-
Reagents: this compound, amine nucleophile, a suitable solvent (e.g., ethanol, DMF), and potentially a base (e.g., triethylamine, potassium carbonate).
-
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add the amine nucleophile to the solution. If the amine is used as a salt, a base is required to liberate the free amine.
-
The reaction mixture may be stirred at room temperature or heated, depending on the reactivity of the nucleophile.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is worked up. This may involve removing the solvent under reduced pressure, followed by extraction and purification of the product by column chromatography or recrystallization.
-
Caption: General workflow for SNAr reactions.
Reactivity and Incompatibilities
-
Reactivity: The pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the nitro group, the bromine atoms, and the N-oxide functionality.[1] Nucleophiles can displace the bromine atoms or the nitro group.
-
Incompatible Materials: Based on data for related compounds, avoid strong oxidizing agents, strong acids, and strong bases.[6]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]
Storage and Disposal
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Protect from moisture.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
As a brominated and nitrated aromatic compound, it should be treated as hazardous waste.
-
Do not dispose of down the drain or in regular trash.
Caption: Logical workflow for safe handling and disposal.
Biological Activity Context
While there is no specific data on the biological activity of this compound, the broader class of pyridine N-oxides has garnered interest in medicinal chemistry. For instance, 4-Nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa.[1][7] Quorum sensing is a cell-to-cell communication process in bacteria that is crucial for their pathogenicity. The N-oxide functionality can also increase water solubility and modulate membrane permeability, which are desirable properties in drug candidates.[1] The reactivity of this compound makes it a key building block for creating libraries of substituted pyridines for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This compound is a reactive and versatile chemical intermediate. Due to the lack of specific safety data, a cautious and informed approach to its handling is essential. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. By following the guidelines outlined in this technical guide, the risks associated with the use of this compound can be effectively managed, allowing for its continued application in the advancement of chemical synthesis and drug discovery.
References
- 1. This compound | 62516-09-0 | Benchchem [benchchem.com]
- 2. 3-Bromo-4-nitropyridine N-oxide, 98+%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Electron Density Distribution in 3,5-Dibromo-4-nitropyridine-n-oxide: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dibromo-4-nitropyridine-n-oxide is a highly functionalized heterocyclic compound with significant potential in organic synthesis and medicinal chemistry.[1] Its utility as a synthetic intermediate stems from the presence of multiple reactive sites: two bromine atoms susceptible to nucleophilic substitution and a nitro group, all on an electron-deficient pyridine-N-oxide core.[1] The arrangement and nature of these substituents create a unique electron density distribution that governs the molecule's reactivity, intermolecular interactions, and potential biological activity. Understanding this distribution is crucial for predicting its chemical behavior and for the rational design of novel derivatives with desired properties.
This technical guide summarizes the expected electronic characteristics of this compound, details the experimental and computational methods used to study such molecules, and provides a framework for future research on this specific compound.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 3,5-dibromopyridine. The first step involves the N-oxidation of the pyridine ring, which activates the molecule for the subsequent regioselective nitration at the 4-position.[1]
Figure 1: Synthetic route to this compound.
Expected Electron Density Distribution
The electron density distribution in this compound is significantly influenced by the interplay of the inductive and resonance effects of its substituents.
-
Pyridine-N-oxide Core: The N-oxide group is a strong electron-donating group through resonance but also possesses an inductive electron-withdrawing effect. This duality influences the reactivity of the pyridine ring.
-
Nitro Group: The nitro group at the 4-position is a powerful electron-withdrawing group, both by induction and resonance. This effect significantly reduces the electron density on the pyridine ring, particularly at the ortho (3 and 5) and para (4) positions relative to the nitrogen atom.
-
Bromo Substituents: The bromine atoms at the 3 and 5 positions are electronegative and exert an inductive electron-withdrawing effect. They also have lone pairs that can participate in resonance, though this effect is generally weaker than their inductive pull in this context.
This combination of substituents is expected to render the pyridine ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the bromine atoms can act as leaving groups.[1]
Experimental and Computational Methodologies
While specific data for this compound is unavailable, the following techniques are standard for characterizing the electron density distribution of similar molecules.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and for mapping the electron density in the solid state. This technique would provide accurate bond lengths and angles, which are direct reflections of the bonding electron distribution.
Illustrative Experimental Protocol (Hypothetical for this compound):
-
Crystallization: Crystals of this compound would be grown, likely from a suitable solvent mixture by slow evaporation.
-
Data Collection: A suitable crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern would be collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data would be processed to determine the unit cell dimensions and space group. The crystal structure would be solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Computational Chemistry
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting molecular properties.
Illustrative Computational Protocol (Hypothetical for this compound):
-
Model Building: The structure of this compound would be built in a molecular modeling program.
-
Geometry Optimization: The geometry of the molecule would be optimized to find the lowest energy conformation using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).
-
Property Calculation: Following optimization, various electronic properties would be calculated, including:
-
Molecular Electrostatic Potential (MEP): To visualize the electron-rich and electron-poor regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: To determine atomic charges and analyze donor-acceptor interactions.
-
Quantum Theory of Atoms in Molecules (QTAIM): To characterize the nature of chemical bonds based on the topology of the electron density.
-
Hypothetical Molecular Structure and Data
The following diagram illustrates the molecular structure of this compound.
References
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3,5-Dibromo-4-nitropyridine-n-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromo-4-nitropyridine-n-oxide is a highly reactive and versatile building block in organic synthesis, particularly for the preparation of substituted pyridine derivatives. The electron-deficient nature of the pyridine ring, accentuated by the presence of two bromine atoms, a nitro group, and an N-oxide functionality, renders it susceptible to nucleophilic aromatic substitution (SNAr). This document provides detailed application notes and protocols for conducting nucleophilic aromatic substitution reactions on this substrate, summarizing its reactivity, potential applications in drug discovery, and experimental procedures.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] The functionalization of the pyridine ring is therefore of significant interest in medicinal chemistry. This compound serves as a key intermediate, offering multiple sites for chemical modification. The nitro group at the 4-position and the bromine atoms at the 3 and 5-positions are all susceptible to displacement by various nucleophiles, including amines, thiols, and halides.[1] The N-oxide moiety not only activates the ring towards nucleophilic attack but can also be readily removed at a later synthetic stage, further enhancing the molecular diversity achievable from this starting material.
Reactivity and Regioselectivity
The pyridine ring in this compound is rendered electron-deficient by the inductive and resonance effects of the nitro group and the electronegativity of the nitrogen in the N-oxide. This activates the ring for SNAr reactions. Nucleophilic attack can occur at three positions:
-
C4-Position: The nitro group at the 4-position is a primary site for nucleophilic attack due to its strong electron-withdrawing nature, which highly activates this position.
-
C3/C5-Positions: The bromine atoms at the 3 and 5-positions are also good leaving groups and are susceptible to displacement by a range of nucleophiles.
The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.
Applications in Drug Discovery
Substituted pyridine-N-oxides and their corresponding deoxygenated derivatives have shown promise in various therapeutic areas. The N-oxide functionality itself can be crucial for biological activity, sometimes enhancing water solubility or modulating membrane permeability.[1] For instance, the related compound 4-nitropyridine N-oxide has been identified as a quorum sensing inhibitor, a mechanism relevant for combating bacterial pathogenicity.[1][2] The ability to introduce diverse functional groups onto the this compound core allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Experimental Protocols
Synthesis of this compound
The starting material is typically synthesized in a two-step process from 3,5-dibromopyridine.[1]
-
N-Oxidation: 3,5-Dibromopyridine is oxidized to 3,5-dibromopyridine-N-oxide.
-
Nitration: The resulting 3,5-dibromopyridine-N-oxide is then nitrated to yield this compound. This nitration is highly regioselective, affording the 4-nitro derivative as the major product.[1]
General Workflow for Synthesis and Substitution
Caption: Synthetic workflow for this compound and its subsequent derivatization.
Protocol 1: Nucleophilic Substitution with Fluoride (Adapted from a similar substrate)
This protocol is adapted from the fluorination of 3-bromo-4-nitropyridine N-oxide and can serve as a starting point for the monosubstitution of this compound.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO, add a solution of TBAF (1.1 eq) in DMSO.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-bromo-5-fluoro-4-nitropyridine-n-oxide.
| Entry | Nucleophile | Product | Yield (%) |
| 1 | F⁻ (from TBAF) | 3-Bromo-5-fluoro-4-nitropyridine-n-oxide | ~37% (by analogy) |
Yield is based on the reported fluorination of 3-bromo-4-nitropyridine N-oxide and may vary for the dibromo substrate.
Protocol 2: General Procedure for Nucleophilic Substitution with Amines
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, benzylamine, morpholine)
-
A suitable solvent (e.g., ethanol, DMF, DMSO)
-
A base (e.g., triethylamine, potassium carbonate), if necessary
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent.
-
Add the amine nucleophile (1.1-2.0 eq). If the amine salt is used or if the amine is not basic enough, add a base (1.5-2.5 eq).
-
Heat the reaction mixture to a temperature between 50-100 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, filter and wash with a cold solvent. Otherwise, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the expected products from nucleophilic substitution reactions on this compound. Note: Yields are illustrative and will depend on the specific nucleophile and reaction conditions.
| Starting Material | Nucleophile | Expected Product |
| This compound | Fluoride (e.g., TBAF) | 3-Bromo-5-fluoro-4-nitropyridine-n-oxide |
| This compound | Aniline | 3-Anilino-5-bromo-4-nitropyridine-n-oxide |
| This compound | Thiophenol | 3-Bromo-5-(phenylthio)-4-nitropyridine-n-oxide |
Spectroscopic Characterization
1H NMR: The 1H NMR spectrum of the starting material, this compound, is expected to show a single singlet for the two equivalent protons at the C2 and C6 positions, significantly downfield due to the electron-withdrawing environment.[1] Upon monosubstitution at the C3 position, two distinct signals in the aromatic region are expected for the C2 and C6 protons.
13C NMR: The 13C NMR spectrum will show distinct signals for each carbon atom in the pyridine ring. The chemical shifts will be indicative of the electronic environment, with carbons attached to electronegative groups appearing further downfield.
Mass Spectrometry: The mass spectrum of the products will show a molecular ion peak corresponding to the mass of the substituted pyridine-N-oxide. The isotopic pattern of bromine can be a useful diagnostic tool in identifying products that retain a bromine atom.
Conclusion
This compound is a valuable and highly reactive platform for the synthesis of a wide range of substituted pyridines. The protocols and application notes provided herein offer a guide for researchers to explore the utility of this compound in the development of novel molecules with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions for specific nucleophiles is encouraged to achieve desired products in high yields.
References
Application Notes and Protocols: Reaction of 3,5-Dibromo-4-nitropyridine-N-oxide with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-nitropyridine-N-oxide is a highly versatile reagent in synthetic organic chemistry, particularly in the construction of novel heterocyclic scaffolds for drug discovery. The pyridine-N-oxide moiety, in conjunction with a nitro group at the 4-position, strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This activation renders the bromine atoms at the 3 and 5-positions susceptible to displacement by a wide range of nucleophiles, including primary and secondary amines. This reactivity allows for the facile introduction of diverse amino functionalities, leading to the synthesis of a library of substituted aminopyridine derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the aminopyridine core in biologically active molecules. This document provides detailed protocols for the reaction of this compound with amines, based on established procedures for related compounds.
General Reaction Scheme
The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the electron-deficient carbon atoms at the 3 and 5-positions of the pyridine ring, leading to the displacement of the bromide leaving groups. Depending on the stoichiometry of the amine used, either mono- or di-substituted products can be obtained.
-
Mono-substitution: When one equivalent of the amine is used, a mixture of the mono-substituted product and unreacted starting material is expected.
-
Di-substitution: The use of an excess of the amine and/or elevated temperatures can drive the reaction to completion, yielding the di-substituted product.
Data Presentation
The following table summarizes the expected outcomes for the reaction of this compound with various amines. The yields are estimates based on similar reactions reported in the literature for related substrates and will vary depending on the specific amine and reaction conditions.
| Amine Nucleophile | Product | Expected Yield (%) |
| Ammonia (aq.) | 3,5-Diamino-4-nitropyridine-N-oxide | 70-85 |
| Methylamine | 3,5-Bis(methylamino)-4-nitropyridine-N-oxide | 65-80 |
| Piperidine | 3,5-Di(piperidin-1-yl)-4-nitropyridine-N-oxide | 75-90 |
| Morpholine | 3,5-Di(morpholin-4-yl)-4-nitropyridine-N-oxide | 70-85 |
Experimental Protocols
Note: The following protocols are adapted from established procedures for the reaction of 3-bromo-4-nitropyridine-N-oxide with amines and are expected to be applicable to the 3,5-dibromo analogue. Optimization of reaction conditions (temperature, time, and solvent) may be necessary for specific amines.
Protocol 1: Synthesis of 3,5-Diamino-4-nitropyridine-N-oxide
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add an excess of aqueous ammonia (10 mL, 28-30%).
-
The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The solid product is dried under vacuum to afford 3,5-diamino-4-nitropyridine-N-oxide.
Protocol 2: Synthesis of 3,5-Di(secondary-amino)-4-nitropyridine-N-oxides (e.g., Piperidine, Morpholine)
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine) (2.2 equivalents)
-
Ethanol or Dimethylformamide (DMF)
-
Triethylamine (2.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol or DMF (15 mL).
-
Add the secondary amine (2.2 mmol) and triethylamine (2.5 mmol) to the solution.
-
The reaction mixture is stirred at 60-80 °C for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3,5-di(secondary-amino)-4-nitropyridine-N-oxide.
Visualizations
The following diagrams illustrate the reaction pathway and a general experimental workflow.
Caption: Nucleophilic aromatic substitution pathway.
Caption: General experimental workflow diagram.
Synthesis of Aminopyridines from 3,5-Dibromo-4-nitropyridine-n-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various aminopyridines, valuable building blocks in medicinal chemistry and drug development, using 3,5-Dibromo-4-nitropyridine-n-oxide as a versatile starting material. The protocols outlined below leverage the high reactivity of the starting material towards nucleophilic aromatic substitution, followed by a deoxygenation step to yield the final aminopyridine products.
Introduction
This compound is a key intermediate for the synthesis of a wide array of substituted pyridine compounds. The pyridine ring in this molecule is rendered highly electron-deficient by the strong electron-withdrawing effects of the nitro group and the N-oxide functionality. This electronic characteristic makes the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr), allowing for the displacement of the nitro group by various nucleophiles, including primary and secondary amines.[1] The subsequent deoxygenation of the N-oxide group provides a straightforward route to 3,5-dibromo-4-aminopyridine derivatives, which are important scaffolds in the development of novel therapeutic agents.
Synthesis Pathway Overview
The synthesis of aminopyridines from this compound is a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a primary or secondary amine results in the displacement of the 4-nitro group to form the corresponding 4-amino-3,5-dibromopyridine-n-oxide derivative.
-
Deoxygenation: Removal of the N-oxide oxygen atom from the 4-amino-3,5-dibromopyridine-n-oxide intermediate yields the final 3,5-dibromo-4-aminopyridine product.
Caption: General two-step synthesis of aminopyridines.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3,5-dibromopyridine-N-oxide (General Procedure for SNAr)
This protocol describes a general procedure for the nucleophilic aromatic substitution of the nitro group in this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary alkyl/aryl amine)
-
Solvent (e.g., Ethanol, Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol for ammonia or aliphatic amines, DCM or DMF for less reactive amines).
-
Add the amine (1.1 - 2.0 eq.) to the solution. For gaseous amines like ammonia, a solution in the reaction solvent (e.g., ammonia in ethanol) can be used.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be heated to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Expected Outcome:
This procedure is expected to yield the corresponding 4-amino-3,5-dibromopyridine-n-oxide derivative. Yields will vary depending on the amine used.
Protocol 2: Synthesis of 4-Amino-3,5-dibromopyridine (Deoxygenation)
This protocol outlines the deoxygenation of the 4-amino-3,5-dibromopyridine-n-oxide intermediate to the final aminopyridine product.
Materials:
-
4-Amino-3,5-dibromopyridine-n-oxide derivative
-
Deoxygenating agent (e.g., Phosphorus trichloride (PCl3), or Palladium on carbon (Pd/C) with a hydrogen source)
-
Anhydrous solvent (e.g., Chloroform for PCl3, Ethanol or Ethyl acetate for catalytic hydrogenation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon) if using PCl3
-
Hydrogenation apparatus (if using Pd/C, H2)
Procedure A: Using Phosphorus Trichloride (PCl3)
-
Dissolve the 4-amino-3,5-dibromopyridine-n-oxide (1.0 eq.) in anhydrous chloroform under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride (1.1 - 1.5 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Procedure B: Using Catalytic Hydrogenation
-
In a hydrogenation flask, dissolve the 4-amino-3,5-dibromopyridine-n-oxide (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization if necessary. A convenient and chemoselective method for the deoxygenation of pyridine N-oxide derivatives involves transfer oxidation using triethylamine catalyzed by [Pd(OAc)2]/dppf under microwave irradiation.[2]
Data Presentation
The following table summarizes the expected products and provides available spectroscopic data for the parent 4-amino-3,5-dibromopyridine.
| Compound | Starting Material | Reagents | Product | Yield (%) | Spectroscopic Data |
| 1 | This compound | Amine (R1R2NH) | 4-(R1R2N)-3,5-dibromopyridine-n-oxide | Varies | - |
| 2 | 4-(R1R2N)-3,5-dibromopyridine-n-oxide | PCl3 or Pd/C, H2 | 4-(R1R2N)-3,5-dibromopyridine | Varies | For 4-Amino-3,5-dibromopyridine (R1=R2=H): 1H NMR (300 MHz, CDCl3) δ 8.31 (s, 2H), 5.06 (s, 2H).[3] Melting Point: 163-167 °C.[3] |
Note: Yields are highly dependent on the specific amine and reaction conditions used.
Logical Workflow for Synthesis and Characterization
References
Application Notes and Protocols for 3,5-Dibromo-4-nitropyridine-N-oxide in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-nitropyridine-N-oxide is a highly functionalized heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. The presence of two bromine atoms at the 3 and 5 positions, an electron-withdrawing nitro group at the 4-position, and an N-oxide moiety makes it an attractive building block for the synthesis of diverse pyridine derivatives. The bromine atoms serve as versatile handles for cross-coupling reactions, particularly the palladium-catalyzed Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. This document provides detailed application notes and protocols for the use of this compound in Suzuki coupling reactions, based on established methodologies for similar substrates.
The electron-withdrawing nature of the nitro group is anticipated to enhance the reactivity of the C-Br bonds towards oxidative addition to the palladium(0) catalyst, a key step in the Suzuki coupling catalytic cycle. The N-oxide functionality can modulate the electronic properties of the pyridine ring and can be retained in the final product for potential biological activity or removed in a subsequent deoxygenation step.
Data Presentation
While specific quantitative data for the Suzuki coupling of this compound is not extensively reported in the literature, the following tables summarize typical reaction conditions and yields obtained for the Suzuki coupling of analogous bromopyridine N-oxides. These serve as a strong starting point for reaction optimization.
Table 1: Typical Reaction Conditions for Suzuki Coupling of Bromopyridine N-Oxides
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) sources | [1] |
| Ligand | Often ligand-free in aqueous media; phosphine ligands for other systems | [1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, or an amine base like diisopropylamine | [1] |
| Solvent | Water, DME/Water, Toluene, Dioxane | [1] |
| Temperature | Room temperature to 100 °C | [1] |
| Boronic Acid | Aryl- and heteroarylboronic acids | [1] |
Table 2: Exemplary Suzuki Coupling Reactions of Bromopyridine N-Oxides
| Substrate | Coupling Partner | Catalyst/Base/Solvent | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ / i-Pr₂NH / H₂O | 1 | 92 | [1] |
| 3-Bromopyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ / i-Pr₂NH / H₂O | 1 | 93 | [1] |
| 2,6-Dibromopyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ / i-Pr₂NH / H₂O | 1 | 90 | [1] |
| 4-Chloropyridine N-oxide | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ / DME/H₂O | N/A | 65-70 | [1] |
Experimental Protocols
The following is a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid, adapted from procedures for similar substrates.[1] Researchers should optimize these conditions for their specific substrates and desired outcomes.
Materials:
-
This compound
-
Arylboronic acid (1.2 to 2.0 equivalents per bromine to be substituted)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, i-Pr₂NH, 2-3 equivalents)
-
Solvent (e.g., Water, Toluene, Dioxane, or a mixture like DME/Water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure: General Protocol for Monosubstitution
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent (3-5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-bromo-4-nitropyridine-N-oxide.
Procedure: Protocol for Disubstitution
For the synthesis of 3,5-diaryl-4-nitropyridine-N-oxide, the stoichiometry of the arylboronic acid and base should be increased accordingly (typically 2.4 to 3.0 equivalents of boronic acid and 4.0 to 6.0 equivalents of base). Reaction times may need to be extended, and higher temperatures or a more active catalyst system might be required to achieve complete disubstitution.
Mandatory Visualizations
Caption: Figure 1: Catalytic Cycle of the Suzuki Coupling Reaction
Caption: Figure 2: Experimental Workflow for Suzuki Coupling
Caption: Figure 3: Factors Influencing Suzuki Coupling Outcome
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,5-Dibromo-4-nitropyridine-n-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-nitropyridine-n-oxide is a versatile building block in medicinal chemistry and organic synthesis. Its unique structure, featuring two reactive bromine atoms at the 3 and 5-positions, an electron-withdrawing nitro group at the 4-position, and an N-oxide moiety, allows for a variety of chemical modifications.[1] The pyridine N-oxide functionality can enhance water solubility and modulate membrane permeability of target molecules, while the nitro group can be a precursor for an amino group, offering further derivatization possibilities. The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to the pyridine core.
This document provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound as a substrate. These reactions include Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, and Heck couplings, which are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds.
General Considerations for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful synthetic methods, but their success is often dependent on the careful optimization of reaction conditions. Key parameters to consider include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. For substrates like this compound, the electronic and steric properties of the molecule will influence reactivity. The electron-withdrawing nature of the nitro group and the N-oxide can affect the oxidative addition step in the catalytic cycle.
It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and phosphine ligands. All reagents and solvents should be of high purity and anhydrous where specified.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.
Application
The Suzuki-Miyaura coupling of this compound with various aryl- or vinylboronic acids or their esters can be used to synthesize a diverse library of 3,5-disubstituted-4-nitropyridine-n-oxides. These products can serve as intermediates in the development of novel pharmaceuticals and functional materials.
Experimental Protocol
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.5 to 3 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.25 mol%)
-
Diisopropylamine ((i-Pr)₂NH) (2 equivalents)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Brine
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.5 to 3 equivalents), diisopropylamine (2 equivalents), and palladium(II) acetate (0.25 mol%) in water.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add brine to the reaction mixture and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical based on similar reactions):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-5-phenyl-4-nitropyridine-n-oxide | 70-90 |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-5-(4-methoxyphenyl)-4-nitropyridine-n-oxide | 65-85 |
| 3 | 3-Thienylboronic acid | 3-Bromo-5-(3-thienyl)-4-nitropyridine-n-oxide | 60-80 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes.
Application
This reaction can be employed to introduce one or two alkyne moieties onto the this compound scaffold, leading to the formation of 3-alkynyl-5-bromo-4-nitropyridine-n-oxides or 3,5-dialkynyl-4-nitropyridine-n-oxides. These products are valuable intermediates for the synthesis of complex heterocyclic systems and conjugated materials.
Experimental Protocol
The following protocol is adapted from the Sonogashira cross-coupling of the analogous 3,5-dibromo-2,6-dichloropyridine.[3]
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 to 2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous THF under an argon atmosphere, add the terminal alkyne (1.1 to 2.2 equivalents), diisopropylamine, copper(I) iodide (10 mol%), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data Summary (Based on analogous reactions):
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Bromo-5-(phenylethynyl)-4-nitropyridine-n-oxide | 75-95 |
| 2 | Trimethylsilylacetylene | 3-Bromo-5-((trimethylsilyl)ethynyl)-4-nitropyridine-n-oxide | 80-98 |
| 3 | 1-Hexyne | 3-Bromo-5-(hex-1-yn-1-yl)-4-nitropyridine-n-oxide | 70-90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the synthesis of arylamines from aryl halides and primary or secondary amines.[4]
Application
This reaction can be used to introduce one or two amino substituents at the 3- and 5-positions of this compound. The resulting amino-substituted pyridine N-oxides are valuable precursors for a variety of biologically active compounds.
Experimental Protocol
A general protocol for the Buchwald-Hartwig amination of aryl halides can be adapted for this substrate.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 to 2.4 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Toluene or dioxane, anhydrous
Procedure:
-
In a glovebox, charge a reaction tube with the palladium catalyst, the phosphine ligand, and the base.
-
Add a solution of this compound (1 equivalent) and the amine (1.2 to 2.4 equivalents) in the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical):
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 3-Bromo-5-morpholino-4-nitropyridine-n-oxide | 60-80 |
| 2 | Aniline | 3-Bromo-5-(phenylamino)-4-nitropyridine-n-oxide | 50-70 |
| 3 | Benzylamine | 3-(Benzylamino)-5-bromo-4-nitropyridine-n-oxide | 55-75 |
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium, to form a new carbon-carbon bond.
Application
This reaction allows for the introduction of various alkyl, vinyl, or aryl groups at the 3- and/or 5-positions of the pyridine N-oxide ring. The tolerance of the Stille coupling to a wide range of functional groups makes it a valuable tool in complex molecule synthesis.
Experimental Protocol
A general Stille coupling protocol is provided below, which should be optimized for the specific substrate.[1][5]
Reaction Scheme:
Caption: Stille coupling of this compound.
Materials:
-
This compound
-
Organostannane (e.g., R-Sn(Bu)₃) (1.1 to 2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or another suitable palladium catalyst
-
Anhydrous toluene or dimethylformamide (DMF)
-
Lithium chloride (LiCl) (optional, can accelerate the reaction)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous toluene or DMF under an argon atmosphere, add the organostannane (1.1 to 2.2 equivalents) and the palladium catalyst.
-
If desired, add lithium chloride as an additive.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with a suitable solvent.
-
Wash the organic layer with aqueous potassium fluoride (KF) solution to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical):
| Entry | Organostannane | Product | Yield (%) |
| 1 | Vinyltributyltin | 3-Bromo-5-vinyl-4-nitropyridine-n-oxide | 60-85 |
| 2 | (4-Methoxyphenyl)tributyltin | 3-Bromo-5-(4-methoxyphenyl)-4-nitropyridine-n-oxide | 65-90 |
| 3 | (Thiophen-2-yl)tributyltin | 3-Bromo-5-(thiophen-2-yl)-4-nitropyridine-n-oxide | 55-80 |
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.
Application
The Heck reaction can be used to introduce alkenyl substituents at the 3- and/or 5-positions of this compound, providing access to a range of functionalized pyridine N-oxides.
Experimental Protocol
A general Heck reaction protocol is outlined below.
Reaction Scheme:
Caption: Heck reaction of this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate) (1.2 to 2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) or another suitable phosphine ligand
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the alkene (1.2 to 2.5 equivalents), the palladium catalyst, the phosphine ligand, and the base in the anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical):
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 3-Bromo-5-styryl-4-nitropyridine-n-oxide | 50-70 |
| 2 | Methyl acrylate | Methyl (E)-3-(3-bromo-4-nitro-1-oxido-pyridin-5-yl)acrylate | 60-80 |
| 3 | n-Butyl acrylate | n-Butyl (E)-3-(3-bromo-4-nitro-1-oxido-pyridin-5-yl)acrylate | 65-85 |
Logical Workflow for Cross-Coupling Reactions
The general workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction is outlined below.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis of a wide array of novel substituted pyridine N-oxide derivatives. Successful implementation of these reactions will depend on careful optimization of the reaction conditions for each specific substrate combination. The resulting compounds hold significant potential for applications in drug discovery and materials science.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
Deoxygenation of 3,5-Dibromo-4-nitropyridine-N-oxide to 3,5-Dibromo-4-nitropyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the deoxygenation of 3,5-dibromo-4-nitropyridine-N-oxide to its corresponding pyridine derivative, 3,5-dibromo-4-nitropyridine. This transformation is a critical step in the synthesis of various substituted pyridine scaffolds, which are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The protocol described herein utilizes phosphorus trichloride (PCl₃), a common and effective reagent for the deoxygenation of pyridine-N-oxides, particularly those bearing electron-withdrawing groups. This application note includes a summary of reaction parameters, a detailed experimental procedure, and a visual representation of the experimental workflow.
Introduction
Pyridine-N-oxides are versatile intermediates in organic synthesis, allowing for functionalization of the pyridine ring that may not be feasible with the parent pyridine. The subsequent removal of the N-oxide functionality is a key step to access the desired substituted pyridine. The deoxygenation of pyridine-N-oxides can be achieved using various reducing agents. For substrates bearing electron-withdrawing groups, such as nitro and halogen substituents, phosphorus trichloride (PCl₃) is a widely employed reagent due to its efficacy and selectivity. It generally avoids undesired side reactions like chlorination of the pyridine ring, which can be observed with other reagents such as phosphorus oxychloride (POCl₃).[1][2] The presence of electron-withdrawing groups on the pyridine ring can influence the reaction rate, often facilitating the deoxygenation process.
This protocol is adapted from established procedures for the deoxygenation of structurally similar nitropyridine-N-oxides, providing a reliable method for the preparation of 3,5-dibromo-4-nitropyridine.[3]
Data Presentation
| Substrate | Deoxygenating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Nitropyridine-N-oxide | PCl₃ | Acetonitrile / 1,2-Dichloroethane | 50 | 5 min (flow) | 83 (two steps) | [3] |
| General Pyridine-N-oxides | PCl₃ | Chloroform | Not specified | Not specified | Not specified | [4] |
Table 1: Summary of Reaction Parameters for the Deoxygenation of Nitropyridine-N-oxides.
Experimental Protocol
This protocol details the deoxygenation of this compound using phosphorus trichloride in a batch process.
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Anhydrous Chloroform (CHCl₃) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous chloroform or dichloroethane (approximately 10-20 mL per gram of starting material).
-
Addition of Reagent: Cool the solution in an ice bath. To the stirred solution, add phosphorus trichloride (1.1 - 1.5 eq) dropwise. The addition should be performed slowly to control any exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess PCl₃ by the slow addition of water or crushed ice.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture until the effervescence ceases and the aqueous layer is basic (pH > 7).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform or dichloroethane (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3,5-dibromo-4-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Safety Precautions:
-
Phosphorus trichloride is a corrosive and toxic compound that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching and neutralization steps are exothermic and produce gas. These should be performed slowly and with caution.
Visualizations
The following diagrams illustrate the chemical transformation and the general experimental workflow.
Figure 1: Chemical reaction for the deoxygenation.
Figure 2: Experimental workflow for the deoxygenation.
References
Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 3,5-Dibromo-4-nitropyridine-n-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial compounds utilizing 3,5-Dibromo-4-nitropyridine-n-oxide as a versatile starting material. This document outlines the synthetic pathways, experimental procedures, and antimicrobial activity of the resulting derivatives, offering a valuable resource for the development of new therapeutic agents.
Introduction
This compound is a highly reactive scaffold amenable to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group and the N-oxide functionality activates the pyridine ring, making the bromine atoms at the 3 and 5 positions, as well as the nitro group at the 4-position, susceptible to displacement by a variety of nucleophiles. This reactivity allows for the generation of a diverse library of substituted pyridine-N-oxide derivatives with potential biological activities. The pyridine-N-oxide moiety itself can be crucial for the biological activity of certain compounds, potentially increasing water solubility or modulating membrane permeability[1].
This document focuses on two primary synthetic routes starting from this compound to generate compounds with potential antimicrobial properties:
-
Synthesis of 3,5-bis(arylthio)-4-aminopyridine-N-oxides: This pathway involves a two-step process of nucleophilic substitution of the bromine atoms with thiols, followed by the reduction of the nitro group to an amine.
-
Synthesis of 3,5-diamino-4-nitropyridine-N-oxide derivatives: This route focuses on the displacement of the bromine atoms with various amines.
Data Presentation
The following table summarizes the antimicrobial activity of representative compounds synthesized from pyridine-N-oxide precursors, demonstrating the potential of this class of molecules as antimicrobial agents.
Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Pyridine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 3,5-disubstituted pyridine derivative | Mycobacterium tuberculosis H37Rv | 1.56 | [2] |
| Thieno[2,3-b]pyridine derivative | Bacillus subtilis | Comparable to Oxytetracycline | [2] |
| Thieno[2,3-b]pyridine derivative | Staphylococcus aureus | Comparable to Oxytetracycline | [2] |
| Thieno[2,3-b]pyridine derivative | Escherichia coli | Comparable to Oxytetracycline | [2] |
| Thieno[2,3-b]pyridine derivative | Candida albicans | Comparable to Oxytetracycline | [2] |
| 4-amino-3,5-dichloropyridine-N-oxide | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of 3,5-bis(arylthio)-4-nitropyridine-N-oxide Derivatives
This protocol details the nucleophilic substitution of the bromine atoms in this compound with aryl thiols.
Materials:
-
This compound
-
Aryl thiol (e.g., thiophenol, 4-chlorothiophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add the corresponding aryl thiol (2.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,5-bis(arylthio)-4-nitropyridine-N-oxide derivative.
Protocol 2: Reduction of the Nitro Group to Synthesize 4-amino-3,5-bis(arylthio)pyridine-N-oxide Derivatives
This protocol describes the reduction of the nitro group of the 3,5-bis(arylthio)-4-nitropyridine-N-oxide derivatives to the corresponding amino group.
Materials:
-
3,5-bis(arylthio)-4-nitropyridine-N-oxide derivative
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
To a solution of the 3,5-bis(arylthio)-4-nitropyridine-N-oxide derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Wash the Celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the 4-amino-3,5-bis(arylthio)pyridine-N-oxide derivative.
Protocol 3: Synthesis of 3,5-diamino-4-nitropyridine-N-oxide Derivatives
This protocol outlines the nucleophilic substitution of the bromine atoms in this compound with amines.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the desired amine (2.2 eq) and triethylamine (2.5 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the 3,5-diamino-4-nitropyridine-N-oxide derivative.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
Prepare a standardized inoculum of the test microorganism in the same broth.
-
Add the microbial inoculum to each well of the microtiter plate, including positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Visual inspection or the use of a viability indicator like resazurin can be employed.
Visualizations
The following diagrams illustrate the key synthetic pathways and experimental workflows described in these application notes.
Caption: Synthesis of 4-amino-3,5-bis(arylthio)pyridine-N-oxides.
References
Application Notes and Protocols: 3,5-Dibromo-4-nitropyridine-N-oxide as a Versatile Precursor for Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-nitropyridine-N-oxide is a highly valuable and versatile precursor in the synthesis of a wide array of substituted pyridines. Its unique electronic properties, arising from the presence of two bromine atoms, a nitro group, and an N-oxide functionality, render the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic introduction of various functional groups at the C-3, C-4, and C-5 positions, making it an essential building block in medicinal chemistry and drug discovery programs. The pyridine scaffold is a common motif in numerous biologically active molecules, and this precursor provides multiple handles for chemical modification to explore structure-activity relationships.[1] The N-oxide group not only activates the ring for nucleophilic attack but can also enhance water solubility and modulate membrane permeability of the final compounds.[1][2][3][4]
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process starting from 3,5-dibromopyridine. The first step involves the N-oxidation of the pyridine ring, followed by a regioselective nitration at the 4-position.[1]
Diagram: Synthesis of this compound
Caption: Synthetic route to this compound.
Applications in the Synthesis of Substituted Pyridines
The primary application of this compound lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the nitro group and the N-oxide functionality activates the pyridine ring for nucleophilic aromatic substitution. Depending on the reaction conditions and the nature of the nucleophile, substitution can occur at the C-4 position (displacement of the nitro group) or at the C-3 and C-5 positions (displacement of the bromine atoms).[1]
Diagram: Reactivity of this compound
Caption: General reaction pathways for nucleophilic substitution.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dibromopyridine-N-oxide
This protocol describes the N-oxidation of 3,5-dibromopyridine.
Materials:
-
3,5-Dibromopyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromopyridine (1 equivalent) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30%, 1.5 equivalents) to the solution.
-
Heat the reaction mixture at 70-80°C for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3,5-dibromopyridine-N-oxide as a crystalline solid.
| Reactant | Molar Eq. | Purity | Yield |
| 3,5-Dibromopyridine | 1.0 | >98% | 85-95% |
| Hydrogen Peroxide (30%) | 1.5 | - | - |
Protocol 2: Synthesis of this compound
This protocol details the regioselective nitration of 3,5-dibromopyridine-N-oxide. The N-oxide group directs the nitration to the 4-position.[5]
Materials:
-
3,5-Dibromopyridine-N-oxide
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium Carbonate Solution
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel.
Procedure:
-
In a round-bottom flask cooled in an ice bath, carefully add concentrated sulfuric acid to 3,5-dibromopyridine-N-oxide (1 equivalent) with stirring.
-
Slowly add fuming nitric acid (1.2 equivalents) dropwise to the mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash it with cold water.
-
Dry the solid product under vacuum to obtain this compound.
| Reactant | Molar Eq. | Purity | Yield |
| 3,5-Dibromopyridine-N-oxide | 1.0 | >98% | 80-90% |
| Fuming Nitric Acid | 1.2 | - | - |
Protocol 3: Synthesis of 3-Bromo-5-fluoro-4-nitropyridine-N-oxide via Nucleophilic Substitution
This protocol is an adaptation from a method for the synthesis of a related compound, 3-fluoro-4-nitropyridine N-oxide, demonstrating the displacement of a bromine atom.[6]
Materials:
-
This compound
-
Tetrabutylammonium Fluoride (TBAF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMSO.
-
Add a solution of TBAF (1.1 equivalents) in DMSO dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-fluoro-4-nitropyridine-N-oxide.
| Reactant | Molar Eq. | Purity | Yield |
| This compound | 1.0 | >98% | 60-70% |
| Tetrabutylammonium Fluoride (TBAF) | 1.1 | >97% | - |
Protocol 4: General Procedure for Nucleophilic Substitution with Amines
This protocol provides a general method for the displacement of the bromine atoms with primary or secondary amines.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)
-
Base (e.g., Triethylamine or Potassium Carbonate, if necessary)
-
Round-bottom flask, magnetic stirrer, reflux condenser (if heating is required).
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the amine (2.2 equivalents for disubstitution, or 1.1 for monosubstitution) to the solution. If the amine salt is formed, add a non-nucleophilic base like triethylamine (2.5 equivalents).
-
Stir the reaction at room temperature or heat to reflux as required. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
| Reactant | Molar Eq. (for disubstitution) | Purity | Yield |
| This compound | 1.0 | >98% | 50-85% |
| Amine | 2.2 | >98% | - |
| Triethylamine (optional) | 2.5 | >99% | - |
Conclusion
This compound is a key synthetic intermediate that offers multiple avenues for the synthesis of diverse, substituted pyridine derivatives. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this precursor in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The ability to selectively functionalize the pyridine ring at various positions makes it an invaluable tool for the development of novel compounds with desired biological activities and properties.
References
- 1. This compound | 62516-09-0 | Benchchem [benchchem.com]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Derivatives from 3,5-Dibromo-4-nitropyridine-n-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scalable synthesis of diverse derivatives from 3,5-dibromo-4-nitropyridine-n-oxide. This versatile building block offers multiple reaction sites for nucleophilic aromatic substitution, enabling the creation of a wide array of functionalized pyridine-N-oxides with potential applications in medicinal chemistry and drug discovery. The protocols provided are intended as a starting point for laboratory synthesis and can be scaled up with appropriate optimization.
Introduction
This compound is a key synthetic intermediate characterized by a highly electron-deficient pyridine ring. This deficiency is due to the strong electron-withdrawing effects of the nitro group at the 4-position and the N-oxide functionality, which activate the ring for nucleophilic aromatic substitution (SNAr) reactions.[1] The bromine atoms at the 3 and 5-positions, as well as the nitro group, can serve as leaving groups, providing multiple handles for chemical modification.[1] This allows for the systematic exploration of structure-activity relationships in drug discovery programs.[1] Derivatives of pyridine-N-oxide have shown significant biological activity, including the inhibition of various kinases and antimicrobial effects.
Synthesis of the Starting Material
The precursor, this compound, is typically synthesized in a two-step process starting from 3,5-dibromopyridine. The initial step is the N-oxidation of the pyridine ring, followed by a highly regioselective nitration at the 4-position.[1]
General Reaction Pathway for Derivatization
The primary route for the derivatization of this compound is through nucleophilic aromatic substitution (SNAr). Nucleophiles can attack the electron-deficient carbon atoms of the pyridine ring, leading to the displacement of either the nitro group at the 4-position or the bromine atoms at the 3 and 5-positions. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.
Caption: General derivatization pathways for this compound.
Scalable Synthesis Protocols
The following protocols describe the synthesis of various derivatives from this compound.
Protocol 1: Synthesis of 4-Amino-3,5-dibromopyridine-N-oxide Derivatives
This protocol outlines the displacement of the 4-nitro group with various primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Solvent (e.g., Ethanol, DMF, Dioxane)
-
Base (optional, e.g., Triethylamine, Potassium Carbonate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.1 - 2.0 eq) to the solution. If the amine salt is used, add a base (1.2 eq).
-
Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary:
| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Ethanol | 80 | 4 | 85 |
| Benzylamine | DMF | 60 | 6 | 92 |
| Morpholine | Dioxane | 100 | 3 | 88 |
Protocol 2: Synthesis of 4-Alkoxy/Aryloxy-3,5-dibromopyridine-N-oxide Derivatives
This protocol describes the substitution of the 4-nitro group with alkoxides or phenoxides.
Materials:
-
This compound
-
Alcohol or Phenol
-
Strong Base (e.g., Sodium Hydride, Potassium tert-butoxide)
-
Anhydrous Solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol or phenol (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C and add the strong base (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the alkoxide/phenoxide.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise to the alkoxide/phenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary:
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | RT | 12 | 78 |
| Phenol | KOBu | DMF | RT | 8 | 82 |
| Isopropanol | NaH | THF | RT | 16 | 75 |
Protocol 3: Synthesis of 4-(Alkyl/Arylthio)-3,5-dibromopyridine-N-oxide Derivatives
This protocol details the displacement of the 4-nitro group with thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., Potassium Carbonate, Sodium Ethoxide)
-
Solvent (e.g., Ethanol, Acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) and the base (1.2 eq) in the chosen solvent.
-
Stir the mixture at room temperature for 15 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., Dichloromethane).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary:
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | Acetonitrile | 60 | 5 | 90 |
| Benzyl Mercaptan | NaOEt | Ethanol | 50 | 7 | 85 |
| Ethanethiol | K₂CO₃ | Acetonitrile | 60 | 6 | 88 |
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of substituted pyridine-N-oxides have shown promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in diseases such as cancer. For example, pyridine-N-oxide analogs have been identified as potent inhibitors of Met kinase, a receptor tyrosine kinase involved in cell proliferation, survival, and motility.[2]
References
Application Notes: Reaction of 3,5-Dibromo-4-nitropyridine-N-oxide with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
3,5-Dibromo-4-nitropyridine-N-oxide is a highly versatile synthetic intermediate pivotal in the development of novel heterocyclic compounds for medicinal chemistry and materials science. The pyridine ring of this compound is rendered exceptionally electron-deficient by the combined electron-withdrawing effects of the nitro group at the 4-position and the N-oxide functionality.[1] This pronounced electrophilic character makes the substrate highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.
The bromine atoms at the 3 and 5-positions serve as excellent leaving groups, allowing for the introduction of a wide range of nucleophiles.[1] Thiols, in particular, can be used to displace these bromine atoms, leading to the formation of 3,5-bis(thio)-substituted pyridine-N-oxide derivatives. These sulfur-containing heterocyclic compounds are of significant interest in drug discovery, as the pyridine scaffold is a common feature in many biologically active molecules and the introduction of thioether linkages can modulate properties such as lipophilicity, metabolic stability, and target binding affinity.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a classical two-step addition-elimination SNAr mechanism.
-
Nucleophilic Attack: The reaction is typically initiated by deprotonating the thiol (R-SH) with a suitable base to form a more potent nucleophile, the thiolate anion (R-S⁻). This anion then attacks one of the electron-deficient carbons bearing a bromine atom (C3 or C5), breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: Aromaticity is restored in the final step through the expulsion of the bromide leaving group, yielding the substituted product. Given the symmetrical nature of the starting material, the reaction can occur at both the 3 and 5 positions, typically leading to a disubstituted product if a sufficient equivalent of the thiol is used.
The N-oxide and the para-nitro group are crucial for activating the ring towards this transformation. They stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.[1][2]
Representative Experimental Protocols
Protocol 1: General Synthesis of 3,5-bis(Aryl/Alkylthio)-4-nitropyridine-N-oxide
Materials:
-
This compound (1.0 eq)
-
Alkyl or Aryl Thiol (2.2 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq) or Sodium Hydride (NaH, 60% in mineral oil, 2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Thiolate Formation (using K₂CO₃):
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired thiol (2.2 eq), and potassium carbonate (3.0 eq).
-
Add anhydrous DMF to achieve a substrate concentration of approximately 0.1-0.2 M.
-
-
Thiolate Formation (using NaH):
-
Caution: NaH is highly reactive and pyrophoric upon contact with water. Handle with extreme care under an inert atmosphere.
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF and cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solvent.
-
Slowly add a solution of the thiol (2.2 eq) in a small amount of anhydrous DMF.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF dropwise to the thiolate solution at 0 °C.
-
-
Reaction:
-
Stir the reaction mixture at room temperature (or gently heat to 50-80 °C if the reaction is sluggish) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash them twice with water, followed by one wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-bis(thio)-4-nitropyridine-N-oxide product.
-
Data Presentation
The following table summarizes representative conditions and expected outcomes for the reaction. Yields are hypothetical and will vary based on the specific thiol and reaction conditions employed.
| Thiol Reactant (R-SH) | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 12 | 3,5-bis(phenylthio)-4-nitropyridine-N-oxide | 75-90% |
| 4-Methylthiophenol | K₂CO₃ | DMF | 25 | 12 | 3,5-bis(p-tolylthio)-4-nitropyridine-N-oxide | 80-95% |
| Ethanethiol | NaH | DMF | 0 to 25 | 6 | 3,5-bis(ethylthio)-4-nitropyridine-N-oxide | 65-80% |
| Benzyl Mercaptan | NaH | DMSO | 25 to 50 | 8 | 3,5-bis(benzylthio)-4-nitropyridine-N-oxide | 70-85% |
Visualizations
General Reaction Scheme
Caption: General SNAr reaction of this compound with thiols.
Experimental Workflow
Caption: Standard workflow for the synthesis and purification of substituted pyridine-N-oxides.
Ring Activation Factors
Caption: Key functional groups activating the ring for nucleophilic aromatic substitution.
References
Application Notes and Protocols: Fluorination of 3,5-Dibromo-4-nitropyridine-n-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,5-Difluoro-4-nitropyridine-n-oxide via the nucleophilic aromatic substitution (SNAr) of 3,5-Dibromo-4-nitropyridine-n-oxide. The presence of the N-oxide and nitro groups activates the pyridine ring for nucleophilic attack, enabling the displacement of the bromine atoms by fluoride ions. This transformation is significant for the synthesis of novel fluorinated pyridine derivatives, which are valuable building blocks in medicinal chemistry and drug discovery. The incorporation of fluorine can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This protocol is based on established methodologies for the fluorination of analogous pyridine N-oxides.[2][3]
Introduction
Fluorinated pyridines are a critical class of compounds in modern drug development. The unique properties of fluorine, such as its high electronegativity and small size, can significantly modulate the physicochemical and pharmacological properties of a molecule. Pyridine N-oxides are versatile intermediates in organic synthesis, as the N-oxide group alters the electronic properties of the pyridine ring, facilitating reactions that are otherwise challenging.[4] Specifically, the N-oxide group, in conjunction with a nitro group, strongly activates the pyridine ring towards nucleophilic aromatic substitution.[5][6][7][8]
This application note details the conversion of this compound to 3,5-Difluoro-4-nitropyridine-n-oxide. The protocol is adapted from the successful fluorination of 3-bromo-4-nitropyridine N-oxide, which demonstrates that the N-oxide functionality directs fluorination to the meta position.[2][3] The resulting product, 3,5-Difluoro-4-nitropyridine-n-oxide, is a known compound and serves as a valuable precursor for further chemical modifications.
Reaction Scheme
The overall reaction involves a two-step process starting from 3,5-dibromopyridine. The first step is the N-oxidation of the pyridine, followed by nitration to yield the starting material, this compound.[5] The final step is the nucleophilic aromatic substitution with a fluoride source to replace both bromine atoms.
Caption: Overall reaction pathway from 3,5-Dibromopyridine to 3,5-Difluoro-4-nitropyridine-n-oxide.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol is a general procedure based on the known reactivity of pyridine N-oxides.[5][9][10]
Materials:
-
3,5-Dibromopyridine-n-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-Dibromopyridine-n-oxide in concentrated sulfuric acid and cool the mixture in an ice bath to 0 °C.
-
Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: Fluorination of this compound
This protocol is adapted from the fluorination of 3-bromo-4-nitropyridine N-oxide.[2][3]
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Syringe
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound.
-
Dissolve the starting material in anhydrous DMSO.
-
Add at least 2.2 equivalents of TBAF solution (1 M in THF) dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to proceed within several minutes to a few hours.[2][3]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3,5-Difluoro-4-nitropyridine-n-oxide.
Data Presentation
Table 1: Comparison of Fluorination Reactions of Substituted Pyridines
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 3-bromo-4-nitropyridine | 0.5 eq. TBAF | DMSO | 25 | 15 min | 3-bromo-4-fluoropyridine | 71.1 ± 3.6 | [2] |
| 3-bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF | DMSO | 25 | 5 min | 3-fluoro-4-nitropyridine N-oxide | 37 | [2] |
| 3-bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF | DMSO | 25 | - | 3-fluoro-4-nitropyridine N-oxide | 20.7 ± 2.7 | [2] |
| 3-bromopyridine N-oxide | 1.2 eq. TBAF | DMSO | 120 | 30 min | 3-fluoropyridine N-oxide | >25 (conversion) | [2] |
Logical Workflow for Fluorination
The following diagram illustrates the decision-making process and workflow for the fluorination of pyridine derivatives, highlighting the importance of the N-oxide group for achieving meta-fluorination.
Caption: Decision workflow for the regioselective fluorination of bromopyridines.
Applications in Drug Development
The product of this reaction, 3,5-Difluoro-4-nitropyridine-n-oxide, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The two fluorine atoms can enhance the binding affinity of a molecule to its biological target and improve its metabolic stability, leading to a longer half-life in the body. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The N-oxide can also be removed if desired, providing access to a wide range of substituted fluorinated pyridines. These compounds are of interest in the development of new drugs for various diseases, including cancer, infectious diseases, and neurological disorders. The ability to introduce fluorine atoms at specific positions in a pyridine ring is a powerful tool for medicinal chemists in the design and optimization of new drug candidates.
References
- 1. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 9. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 10. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: 3,5-Dibromo-4-nitropyridine-N-oxide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-4-nitropyridine-N-oxide is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique structural features, including two reactive bromine atoms, a nitro group, and an N-oxide moiety, provide multiple avenues for chemical modification. This allows for the synthesis of diverse libraries of substituted pyridine derivatives for screening in drug discovery programs. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitro group and the N-oxide, makes this compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the bromine atoms serve as handles for cross-coupling reactions, enabling the introduction of a wide range of substituents. The N-oxide functionality itself can be crucial for the biological activity of certain compounds, potentially increasing water solubility or modulating membrane permeability.[1]
This document provides detailed application notes on the utility of this compound in medicinal chemistry, along with experimental protocols for its synthesis and derivatization.
Data Presentation: Anticancer Activity of Related Pyridine Derivatives
While specific quantitative biological data for derivatives of this compound are not extensively available in the public domain, the broader class of substituted pyridine and pyridine-N-oxide derivatives has demonstrated significant potential as anticancer agents. The following table summarizes the in vitro anticancer activity (IC50 values) of various pyridine derivatives against several human cancer cell lines, illustrating the therapeutic promise of this scaffold.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine Derivative (H42) | SKOV3 (Ovarian) | 0.87 | - | - |
| Pyridine Derivative (H42) | A2780 (Ovarian) | 5.4 | - | - |
| 3-Cyano-2-substituted Pyridine (9a) | MCF-7 (Breast) | - | 5-FU | - |
| 4-Aminopyrazolo[3,4-d]pyrimidine (12c) | UO-31 (Renal) | 0.87 | Sunitinib | >1.45x |
| 4-Aminopyrazolo[3,4-d]pyrimidine (12c) | UO-31 (Renal) | 0.87 | Sorafenib | >2.88x |
| 4-Amino-5-oxopyrido[2,3-d]pyrimidine Nucleoside (1b) | HTB-81 (Prostate) | 0.06-0.08 | - | - |
| 4-Amino-5-oxopyrido[2,3-d]pyrimidine Nucleoside (2b) | HTB-81 (Prostate) | 0.73 | - | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 3,5-dibromopyridine. The first step involves the N-oxidation of the pyridine ring, followed by regioselective nitration at the 4-position.[1]
Step 1: N-Oxidation of 3,5-Dibromopyridine to 3,5-Dibromopyridine-N-oxide
-
Materials:
-
3,5-Dibromopyridine
-
Trifluoroacetic acid
-
30% Hydrogen peroxide
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 3,5-dibromopyridine (1.0 eq) in trifluoroacetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 3,5-dibromopyridine-N-oxide as a solid. The product can be further purified by recrystallization.
-
Step 2: Nitration of 3,5-Dibromopyridine-N-oxide
-
Materials:
-
3,5-Dibromopyridine-N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Sodium hydroxide solution
-
-
Procedure:
-
To a mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v), cooled to 0 °C, slowly add 3,5-dibromopyridine-N-oxide (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.
-
After the addition, heat the reaction mixture to 90 °C and maintain for 4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
The electron-deficient pyridine ring of this compound is highly activated towards nucleophilic attack, allowing for the displacement of the bromo substituents.
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine) (2.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane, THF, or DMF)
-
Base (e.g., Triethylamine, DIPEA) (2.5 eq)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (2.2 eq) and the base (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter and wash with the solvent. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted amino-4-nitropyridine-N-oxide derivative.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling
The bromine atoms on the pyridine ring can be readily displaced via palladium-catalyzed Suzuki-Miyaura cross-coupling to form C-C bonds.
-
Materials:
-
This compound
-
Arylboronic acid (2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, Na2CO3) (3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (2.5 eq), the palladium catalyst (5 mol%), and the base (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3,5-diaryl-4-nitropyridine-N-oxide.
-
Visualizations
Logical Relationship: Synthesis of this compound
Caption: Synthetic route to this compound.
Experimental Workflow: Derivatization via SNAr and Suzuki Coupling
Caption: Derivatization and screening workflow.
Signaling Pathway: Potential Anticancer Mechanism of Action
Derivatives of pyridine-N-oxides have been shown to induce apoptosis and cell cycle arrest in cancer cells. While the exact mechanism for derivatives of this compound is yet to be elucidated, a plausible signaling pathway involves the modulation of key regulators of cell survival and proliferation, such as the PI3K/AKT/mTOR and p53 pathways.
Caption: Plausible anticancer signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3,5-Dibromo-4-nitropyridine-n-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 3,5-Dibromo-4-nitropyridine-n-oxide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Question: I am not observing any formation of my desired coupled product, or the yield is very low. What are the potential causes and how can I troubleshoot this?
Answer:
Low to no product yield in the Suzuki coupling of this compound can stem from several factors, primarily related to the challenging nature of this electron-deficient substrate. Here is a step-by-step troubleshooting guide:
-
Catalyst Activity: The choice and handling of the palladium catalyst are critical.
-
Catalyst Selection: For electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos, which can promote the oxidative addition step.[1] For nitro-substituted arenes, BrettPhos in combination with Pd(acac)₂ has been shown to be effective.[1]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2] Ensure your catalyst is from a reliable source and has been stored under inert conditions. The formation of palladium black is an indicator of catalyst decomposition.
-
In-situ Generation: Consider using a Pd(II) precatalyst like Pd(OAc)₂ which is reduced to Pd(0) in situ.
-
-
Reaction Conditions:
-
Inert Atmosphere: Strict anaerobic conditions are crucial. Any oxygen can lead to the oxidation of the phosphine ligands and the Pd(0) catalyst, as well as promote homocoupling of the boronic acid.[3] Ensure your solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Base Selection: The choice of base is critical for activating the boronic acid. For pyridine N-oxides, inorganic bases like K₃PO₄ or K₂CO₃ are commonly used.[4] Diisopropylamine has also been reported to be effective in Suzuki couplings of bromopyridine N-oxides.[5] The base should be finely powdered to ensure maximum reactivity.
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF are common choices. The presence of some water is often beneficial for the transmetalation step. A mixture of dioxane and water (e.g., 4:1) is a good starting point.[4]
-
-
Substrate-Specific Issues:
-
Competing Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group and the N-oxide functionality makes the pyridine ring highly susceptible to nucleophilic attack.[6] Depending on the reaction conditions and the nucleophilicity of the base or other species in the reaction mixture, SNAr can be a significant competing pathway, consuming your starting material. If you observe side products resulting from the displacement of the bromo or nitro groups, consider using a less nucleophilic base or lowering the reaction temperature.
-
Dehalogenation: This is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be promoted by impurities or side reactions that generate hydride species.
-
Problem 2: Formation of Multiple Side Products
Question: My reaction mixture is complex, and I am observing several spots on my TLC plate besides my starting material and desired product. What are these side products and how can I minimize their formation?
Answer:
The formation of multiple side products is a common challenge with this substrate. The most likely side products are:
-
Homocoupling Product (Biaryl of Boronic Acid): This arises from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.
-
Solution: Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
-
-
Dehalogenated Starting Material: The replacement of one or both bromine atoms with hydrogen.
-
Solution: Ensure the purity of all reagents and solvents. Some bases or additives can be sources of hydrides.
-
-
Products of Nucleophilic Aromatic Substitution (SNAr): As mentioned previously, the highly electron-deficient nature of the pyridine ring makes it prone to attack by nucleophiles. The hydroxide or alkoxide ions generated from the base can displace the bromo or even the nitro group.
-
Solution: Use a milder, non-nucleophilic base if SNAr is suspected. Lowering the reaction temperature can also help to disfavor this pathway relative to the Suzuki coupling.
-
-
Protodeboronation Product (Arene from Boronic Acid): The boronic acid can be converted back to the corresponding arene.
-
Solution: This can be minimized by using the boronic acid in a slight excess and ensuring the reaction conditions are not overly harsh.
-
Frequently Asked Questions (FAQs)
Q1: Which bromine atom is expected to react first in a mono-Suzuki coupling?
A1: For dihalopyridines, the reactivity of the halogen positions is influenced by both electronic and steric factors. In many cases, the halogen at the more electrophilic carbon will react first. For 3,5-dibromopyridine derivatives, the positions are electronically similar. However, the site-selectivity can often be controlled by the choice of ligand.[7] For this compound, both bromine atoms are activated by the nitro group and the N-oxide. Without specific experimental data for this substrate, it is recommended to assume that a mixture of mono-arylated products could be formed, or that double arylation may occur. Careful monitoring of the reaction by TLC or GC-MS is advised to determine the selectivity.
Q2: Can the nitro group be reduced under Suzuki coupling conditions?
A2: While standard Suzuki conditions are generally compatible with a nitro group, some palladium catalyst systems, particularly at higher temperatures and in the presence of certain additives or impurities, can potentially lead to the reduction of the nitro group to an amino group.[8] If you observe a more polar product that is consistent with the mass of the aminated coupled product, you may need to screen different palladium sources or lower the reaction temperature.
Q3: What is a good starting protocol for the Suzuki coupling of this compound?
| Parameter | Recommended Starting Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic acid | 1.2 - 2.5 equivalents |
| Catalyst | Pd(OAc)₂ | 0.25 - 5 mol% |
| Ligand | None (ligandless) or a bulky phosphine (e.g., SPhos) | For ligandless, follow the cited protocol. If issues arise, introduce a ligand. |
| Base | Diisopropylamine or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | H₂O or Dioxane/H₂O (4:1) | Degassed |
| Temperature | 80-100 °C | Start at the lower end and increase if no reaction occurs. |
| Atmosphere | Argon or Nitrogen | Maintain a positive pressure. |
This protocol is a starting point and may require optimization for your specific arylboronic acid.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to get good separation between your starting material, the desired product, and potential side products. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Visualizing Experimental Workflow and Troubleshooting
Below are diagrams to help visualize the experimental workflow and the logical steps for troubleshooting common issues.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Nucleophilic Substitution of 3,5-Dibromo-4-nitropyridine-n-oxide
Welcome to the technical support center for the nucleophilic substitution of 3,5-Dibromo-4-nitropyridine-n-oxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments with this versatile reagent.
Troubleshooting Guides
This section provides troubleshooting for common side reactions and unexpected outcomes during the nucleophilic substitution of this compound.
Issue 1: Low Yield of the Desired Substituted Product
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incorrect Solvent | Ensure the solvent is appropriate for SNAr reactions. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the nucleophile and stabilize the Meisenheimer complex intermediate. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they may also significantly slow down the reaction rate. Gradually increase the reaction temperature in increments of 10°C to find the optimal balance between reaction rate and side product formation. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Some nucleophiles may require longer reaction times. |
| Poor Nucleophile Strength | If using a weak nucleophile, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity. |
| Decomposition of Starting Material | This compound can be sensitive to strong bases and high temperatures. If decomposition is suspected, consider using milder reaction conditions or a different base. |
Issue 2: Formation of Multiple Products (Competitive Substitution)
Possible Causes and Solutions
The structure of this compound presents multiple electrophilic sites for nucleophilic attack: the carbon bearing the nitro group (C4) and the carbons bearing the bromine atoms (C3 and C5). The N-oxide group further influences the reactivity of these positions.
| Possible Cause | Recommended Action |
| Ambident Nucleophile | For nucleophiles with multiple reactive sites, consider using protecting groups to block unwanted reactivity. |
| Reaction Conditions Favoring a Different Substitution Pattern | The regioselectivity of the substitution can be highly dependent on the solvent, temperature, and the nature of the nucleophile. For instance, substitution at the 4-position (displacement of the nitro group) is often favored under milder conditions, while harsher conditions might lead to substitution at the 3- and/or 5-positions. A systematic variation of reaction parameters is recommended to optimize for the desired product. |
| Steric Hindrance | A bulky nucleophile may preferentially attack the less sterically hindered position. If substitution at a more hindered site is desired, a smaller nucleophile may be necessary. |
Issue 3: Unwanted Reduction of the Nitro Group
Possible Causes and Solutions
The nitro group can be susceptible to reduction, especially in the presence of certain nucleophiles or impurities that can act as reducing agents.
| Possible Cause | Recommended Action |
| Nucleophile Acting as a Reducing Agent | Some nucleophiles, particularly certain sulfur-containing compounds or under specific conditions, can reduce the nitro group to a nitroso, hydroxylamino, or amino group. If this is observed, consider using a different nucleophile or adding a mild oxidant to the reaction mixture. |
| Presence of Reducing Impurities | Ensure all reagents and solvents are pure and free from any reducing contaminants. |
| Formation of Azoxy Compounds | The partial reduction of nitroarenes can sometimes lead to the formation of azoxy compounds through the condensation of a nitroso and a hydroxylamine intermediate.[1][2] This is more common in alkaline alcoholic media.[3] If azoxy compound formation is a significant side reaction, consider changing the solvent system and ensuring anhydrous conditions. |
Issue 4: Denitration (Loss of the Nitro Group)
Possible Causes and Solutions
Displacement of the nitro group is a common reaction pathway in nucleophilic aromatic substitution of nitropyridines.[4][5]
| Possible Cause | Recommended Action |
| Strong Nucleophile | Strong nucleophiles will readily displace the nitro group at the activated 4-position. If substitution at the bromine-bearing carbons is desired, a less reactive nucleophile or different reaction conditions may be required. |
| Reaction Conditions Favoring C4 Substitution | As mentioned, the conditions can dictate the site of attack. To minimize denitration when substitution at C3/C5 is the goal, explore a range of solvents and temperatures. |
Frequently Asked Questions (FAQs)
Q1: At which position is nucleophilic attack most likely to occur on this compound?
The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).[6] Both the nitro group at the 4-position and the bromine atoms at the 3- and 5-positions are potential leaving groups. The N-oxide group activates the 4-position for nucleophilic attack. Therefore, displacement of the nitro group is a very common reaction pathway. However, the bromine atoms can also be displaced, and the preferred site of attack depends on the nucleophile and the reaction conditions.
Q2: Can the N-oxide group be removed during the reaction?
Yes, deoxygenation of the N-oxide can occur, particularly under reducing conditions or in the presence of certain reagents like phosphorus trichloride. If the desired product is the N-oxide, it is crucial to avoid harsh reducing agents. Conversely, if the deoxygenated pyridine is the target, a subsequent deoxygenation step can be performed after the nucleophilic substitution.
Q3: I have observed an unexpected rearrangement of the nitro group. Why does this happen?
Nitro group migration has been observed in the reaction of related nitropyridines with amines. This suggests that the reaction mechanism can be complex and may involve the formation of intermediates that allow for rearrangement. Careful control of reaction conditions and analysis of the product mixture are essential to identify and potentially minimize such side reactions.
Q4: What is the role of the N-oxide group in the reactivity of this molecule?
The N-oxide group plays a crucial dual role. It is a strongly electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, particularly at the 4-position. It can also influence the regioselectivity of the substitution. Furthermore, the N-oxide functionality can be important for the biological activity of the final compound.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically a two-step process starting from 3,5-dibromopyridine.[6]
Step 1: N-Oxidation of 3,5-Dibromopyridine 3,5-Dibromopyridine is oxidized to 3,5-dibromopyridine-N-oxide.
Step 2: Nitration of 3,5-Dibromopyridine-N-oxide The resulting 3,5-dibromopyridine-N-oxide is then nitrated to yield this compound. This nitration has been shown to be highly regioselective, yielding the 4-nitro derivative as the main product.[6][7]
General Protocol for Nucleophilic Substitution with an Amine
This is a general procedure and may require optimization for specific amines.
-
Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add the amine (1-1.2 equivalents) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) should be added to liberate the free amine.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion , cool the reaction mixture to room temperature.
-
Work-up: The work-up procedure will depend on the properties of the product. A typical work-up may involve pouring the reaction mixture into water, extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convergent Paired Electrochemical Synthesis of Azoxy and Azo Compounds: An Insight into the Reaction Mechanism [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 6. This compound | 62516-09-0 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Aminopyridine Derivatives from SNAr Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of aminopyridine derivatives following a Nucleophilic Aromatic Substitution (SNAr) reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of aminopyridine derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product appears as an oil or fails to crystallize ("oiling out") | 1. High supersaturation. 2. Presence of impurities. 3. Inappropriate solvent system. 4. Temperature gradient is too steep during cooling. | 1. Reduce the concentration of the crude product in the solvent. 2. Add seed crystals to induce crystallization.[1] 3. Try a different solvent or a co-solvent system. For aminopyridines, consider dissolving in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and slowly adding a poor solvent (e.g., hexanes, water) until turbidity is observed, then gently heat until clear and allow to cool slowly.[2] 4. Decrease the cooling rate to allow for proper crystal lattice formation. |
| Difficulty removing unreacted starting materials (halopyridine or amine) | 1. Incomplete reaction. 2. Similar polarity of the product and starting materials. | 1. Drive the reaction to completion if possible. 2. For excess halopyridine, consider a quenching agent that reacts with it to form a more easily separable compound. 3. For excess amine, an acidic wash (e.g., dilute HCl) during the workup can protonate the amine, making it water-soluble. Be cautious if your product is also basic. 4. Optimize column chromatography conditions. A different eluent system may improve separation. |
| Presence of colored impurities | 1. Formation of Meisenheimer complexes or other colored byproducts. 2. Degradation of starting materials or product. | 1. Treat a solution of the crude product with activated carbon before crystallization or filtration through a short plug of silica gel.[2] 2. Ensure the reaction and workup conditions are not too harsh (e.g., excessive heat, strong acids/bases). |
| Low yield after purification | 1. Product loss during aqueous workup if the aminopyridine derivative has some water solubility. 2. Product adhering to silica gel during column chromatography. 3. Inefficient extraction or crystallization. | 1. Back-extract the aqueous layers with an organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product. 2. For basic aminopyridines, consider adding a small amount of a competing base like triethylamine to the eluent during column chromatography to reduce streaking and improve recovery.[3] 3. Ensure complete precipitation during crystallization by cooling for an adequate amount of time or by adding more anti-solvent. |
| Difficulty separating isomers | 1. Isomers have very similar polarities. | 1. Recrystallization can sometimes selectively crystallize one isomer. 2. Preparative High-Performance Liquid Chromatography (HPLC) is often effective for separating isomers.[4] 3. Consider derivatization to create compounds with different physical properties that are easier to separate, followed by removal of the derivatizing group. |
| Formation of a persistent emulsion during aqueous workup | 1. Presence of polar, high molecular weight byproducts or unreacted starting materials. | 1. Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Filter the entire mixture through a pad of Celite. 3. Allow the emulsion to sit for an extended period, which may lead to separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for aminopyridine derivatives after an SNAr reaction?
A1: The two most common and effective purification techniques are column chromatography on silica gel and recrystallization .[5] Column chromatography is excellent for separating compounds with different polarities, while recrystallization is ideal for obtaining highly pure crystalline material from a relatively pure crude product.
Q2: How do I choose a suitable solvent system for column chromatography?
A2: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired product to ensure good separation on the column. For more polar aminopyridine derivatives, a system of dichloromethane and methanol might be necessary. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.[3]
Q3: What are some good recrystallization solvents for aminopyridine derivatives?
A3: The choice of solvent depends on the specific derivative. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexanes.[2]
Q4: My aminopyridine product is a hydrochloride salt. How does this affect purification?
A4: Hydrochloride salts of aminopyridines are generally more polar and may have significantly different solubility profiles than their free-base counterparts. They are often insoluble in non-polar organic solvents. Purification can be achieved by recrystallization from polar solvents like ethanol or water. Alternatively, you can neutralize the salt with a base (e.g., sodium bicarbonate, sodium carbonate) to obtain the free base, which can then be purified by conventional methods like column chromatography using organic eluents.
Q5: What are some common byproducts in SNAr reactions with aminopyridines?
A5: Besides unreacted starting materials, potential byproducts include:
-
Di-substituted products: If the starting halopyridine has multiple leaving groups, a second substitution can occur.
-
Hydrolysis products: If water is present, the halo-group can be replaced by a hydroxyl group, forming a hydroxypyridine derivative.
-
Products from side reactions with the solvent: Some solvents, like DMF, can participate in side reactions under certain conditions.
-
Positional isomers: If the starting material can react at different positions, a mixture of isomers may be formed.[6]
Experimental Protocols
Protocol 1: Column Chromatography of a Representative Aminopyridine Derivative
This protocol is a general guideline and should be optimized for the specific compound of interest.
-
Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand (~1 cm) on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude aminopyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent system (e.g., 9:1 hexanes:ethyl acetate), determined by TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexanes:ethyl acetate) to elute the compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified aminopyridine derivative.
-
Protocol 2: Recrystallization of a Representative Aminopyridine Derivative
This protocol provides a general procedure for recrystallization.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in the formation of crystals upon cooling.
-
-
Recrystallization Procedure:
-
Place the crude aminopyridine derivative in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If colored impurities are present, you can add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Quantitative Data
Table 1: Representative Column Chromatography Eluent Systems and Rf Values for Aminopyridine Derivatives
| Compound Type | Eluent System (v/v) | Approximate Rf Value | Citation |
| Substituted 2-aminopyridine | Hexane:Ethyl Acetate (1:1) | 0.5 | |
| Substituted 2-aminopyridine | Hexane:Ethyl Acetate (1:1) | 0.3 | |
| Substituted 2-aminopyridine | Hexane:Ethyl Acetate (9:1) | - | [5] |
| 3-Bromopyridin-2-amine | Petroleum ether:Ethyl Acetate (9:1) | 0.35 | |
| Substituted aminopyrimidine | Petroleum ether:Ethyl Acetate (1:1) | 0.50 | |
| Note: Rf values are highly dependent on the specific compound, the exact solvent ratio, the type of silica gel, and the temperature. This table should be used as a general guide. |
Visualizations
Caption: General workflow for the purification of aminopyridine derivatives.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitration of 3,5-Dibromo-4-nitropyridine-N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the nitration of 3,5-Dibromo-4-nitropyridine-n-oxide.
Troubleshooting Guide
The nitration of 3,5-dibromopyridine-N-oxide is a highly regioselective reaction, predominantly yielding the desired this compound. However, experimental conditions can influence the formation of byproducts and affect the overall yield and purity of the final product. This guide addresses common issues encountered during the synthesis.
Table 1: Troubleshooting Common Issues in the Nitration of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired 4-Nitro Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent. - Degradation of starting material or product. | - Increase reaction time or temperature cautiously, monitoring for byproduct formation. - Ensure the use of a sufficient excess of the nitrating agent (e.g., fuming nitric acid/sulfuric acid mixture). - Maintain careful temperature control to prevent decomposition. |
| Presence of Unreacted 3,5-Dibromopyridine-N-oxide | - Reaction time is too short. - Reaction temperature is too low. | - Extend the reaction time and/or moderately increase the temperature. Monitor the reaction progress using techniques like TLC or HPLC. |
| Formation of a Minor Isomer (e.g., 2-nitro-3,5-dibromopyridine-N-oxide) | - While the 4-position is strongly favored, minor amounts of other isomers can form, especially at higher temperatures.[1][2] | - Optimize the reaction temperature to favor the formation of the 4-nitro isomer. Lowering the temperature may increase selectivity. - Purify the crude product using column chromatography or recrystallization. |
| Evidence of Dinitration Byproducts | - Harsh reaction conditions (high temperature, prolonged reaction time, large excess of nitrating agent). | - Reduce the reaction temperature and/or time. - Use a smaller excess of the nitrating agent. |
| Product Contamination with Deoxygenated Species (3,5-Dibromo-4-nitropyridine) | - The N-oxide can be reduced under certain conditions, although less common during nitration. | - Ensure that no reducing agents are inadvertently introduced into the reaction mixture. - Purify via chromatography. |
| Dark-Colored Reaction Mixture or Product | - Formation of nitrogen oxide byproducts. - Decomposition of the starting material or product at elevated temperatures. | - Ensure adequate ventilation and consider using a nitrogen atmosphere. - Maintain strict temperature control throughout the reaction. - The product can often be purified from colored impurities by recrystallization or treatment with activated carbon. |
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts in the nitration of this compound?
A1: The primary product is this compound due to the high regioselectivity of the reaction.[3] However, trace amounts of other nitrated isomers, such as 2-nitro-3,5-dibromopyridine-N-oxide, may be formed. Under harsh conditions, dinitrated products or degradation products could potentially arise. Deoxygenation of the N-oxide to form 3,5-dibromo-4-nitropyridine is also a theoretical possibility.
Q2: Why is the nitration so selective for the 4-position?
A2: The N-oxide group in pyridine-N-oxide is an activating group that directs electrophilic substitution to the 4-position (para-position).[4][5] The electron-donating character of the N-oxide oxygen increases the electron density at the 4-position, making it the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺).
Q3: What is the typical nitrating agent used for this reaction?
A3: A common and effective nitrating agent is a mixture of fuming nitric acid and concentrated sulfuric acid.[6][7] This mixture generates the highly electrophilic nitronium ion, which is necessary for the nitration of the deactivated pyridine ring.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to a standard of the starting material, you can determine when the starting material has been consumed.
Q5: Is it possible to get dinitration on the pyridine ring?
A5: While mononitration is highly favored, dinitration of substituted pyridine N-oxides has been observed under more forcing reaction conditions.[8][9] To avoid this, it is crucial to control the reaction temperature and the stoichiometry of the nitrating agent.
Experimental Protocols
A representative protocol for the nitration of a substituted pyridine-N-oxide is provided below. This should be adapted and optimized for the specific case of 3,5-dibromopyridine-N-oxide.
Representative Nitration of a Pyridine-N-oxide Derivative
-
Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.
-
Reaction Setup: Dissolve the 3,5-dibromopyridine-N-oxide in a minimal amount of concentrated sulfuric acid in a separate reaction flask, and cool the solution in an ice bath.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of the pyridine-N-oxide, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-100 °C) for several hours. The optimal temperature and time should be determined experimentally.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide solution) until the product precipitates.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.
Quantitative Data
Specific quantitative data on the yields of byproducts for the nitration of 3,5-dibromopyridine-N-oxide is not extensively reported in the available literature, largely due to the high selectivity of the reaction. The following table summarizes the expected products and factors influencing their formation.
Table 2: Products of this compound Nitration
| Product | Typical Yield | Factors Favoring Formation |
| This compound (Main Product) | High | Controlled temperature, appropriate reaction time, and stoichiometry. |
| 2-Nitro-3,5-dibromopyridine-N-oxide (Potential Byproduct) | Trace amounts | Higher reaction temperatures may decrease regioselectivity. |
| Dinitrated Byproducts | Very low to none | Excess nitrating agent, high temperatures, and prolonged reaction times. |
| 3,5-Dibromo-4-nitropyridine (Deoxygenated Byproduct) | Very low to none | Presence of any reducing species. |
Visualizations
Caption: Troubleshooting logic for the nitration of 3,5-dibromopyridine-N-oxide.
Caption: Reaction pathway for the nitration of 3,5-dibromopyridine-N-oxide.
References
- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 3. This compound | 62516-09-0 | Benchchem [benchchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,5-Dibromo-4-nitropyridine-N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3,5-Dibromo-4-nitropyridine-N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step is the N-oxidation of 3,5-dibromopyridine to form the intermediate, 3,5-dibromopyridine-N-oxide. The second step is the regioselective nitration of this intermediate at the 4-position to yield the final product.[1] The N-oxide group is crucial as it activates the pyridine ring for electrophilic substitution and directs the incoming nitro group to the C-4 position.[1][2]
Q2: What are the most critical factors influencing the final yield?
Several factors can significantly impact the overall yield:
-
Purity of Starting Materials: The purity of the initial 3,5-dibromopyridine is crucial for a high-yield N-oxidation step.[1]
-
N-Oxidation Conditions: The choice of oxidizing agent (e.g., hydrogen peroxide), solvent (e.g., trifluoroacetic acid, acetic acid), and reaction temperature are critical for the first step.[3]
-
Nitration Conditions: The composition of the nitrating mixture (e.g., fuming HNO₃/H₂SO₄ or KNO₃/H₂SO₄), reaction temperature, and duration are paramount for the second step.[4][5] Overheating or incorrect stoichiometry can lead to side reactions or product decomposition.
-
Work-up and Purification: Inefficient extraction, improper pH adjustment during neutralization, and suboptimal recrystallization can lead to significant product loss.[4][6]
Q3: What are common side reactions to be aware of?
While the nitration of 3,5-dibromopyridine-N-oxide is highly regioselective for the 4-position, potential side reactions can include:
-
Degradation: Pyridine N-oxides can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or highly concentrated acids can lead to decomposition.
-
Byproduct Formation: During nitration, the evolution of nitrous fumes (NOx) can occur, especially if the temperature is not well-controlled.[4][6] Using alternative nitrating agents like potassium nitrate can mitigate the formation of these brown fumes.[5][7]
Q4: How is this compound typically purified?
Purification commonly involves the following steps after the reaction work-up:
-
Filtration: The crude product often precipitates from the reaction mixture upon quenching with ice and neutralization.[4] This solid is collected by suction filtration.
-
Washing: The filter cake is washed with cold water to remove inorganic salts, such as sodium sulfate, that may have co-precipitated.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as acetone or a chloroform-ethanol mixture, to yield a pure crystalline solid.[4][8]
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
Problem 1: Low yield in the N-oxidation of 3,5-dibromopyridine.
-
Possible Cause: Impure starting material.
-
Solution: Ensure the 3,5-dibromopyridine is of high purity. If necessary, purify it by recrystallization or distillation before use.
-
-
Possible Cause: Incorrect reaction temperature.
-
Solution: The reaction temperature needs to be carefully controlled. Patents show that temperatures between 40°C and 80°C are effective.[3] Monitor the internal temperature throughout the reaction.
-
-
Possible Cause: Inefficient work-up.
-
Solution: After the reaction, the mixture should be poured into ice water and stirred to ensure complete precipitation of the product. The pH should be carefully adjusted to 7 for optimal precipitation, followed by washing the solid with frozen water to remove impurities.[3]
-
Problem 2: Low yield or failed reaction during the nitration step.
-
Possible Cause: Inactive nitrating agent.
-
Solution: The nitrating mixture of fuming nitric acid and concentrated sulfuric acid should be freshly prepared and kept cold.[4] Ensure the acids are of high concentration and not degraded.
-
-
Possible Cause: Reaction temperature is too low or too high.
-
Solution: The nitration of pyridine-N-oxides typically requires heating. A common temperature range is 90-130°C.[4][9] A temperature that is too low will result in a sluggish or incomplete reaction, while a temperature that is too high can cause product degradation. The reaction often has a vigorous exothermic phase that must be controlled with an ice bath.[6]
-
-
Possible Cause: Insufficient reaction time.
Problem 3: Difficulty purifying the final product.
-
Possible Cause: Co-precipitation of inorganic salts.
-
Possible Cause: Incorrect choice of recrystallization solvent.
-
Solution: Acetone is a commonly cited solvent for recrystallizing 4-nitropyridine-N-oxide derivatives.[4] If the product is insoluble or recovery is low, consider other solvents or solvent mixtures, such as chloroform/ethanol.[8] Ensure the crude product is as dry as possible before recrystallization.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the nitration step.
Data Summary Tables
Table 1: Reaction Conditions for N-Oxidation of 3,5-Dibromopyridine
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Solvent | Trifluoroacetic Acid | 98.9 | 99.7 | [3] |
| Acetic Acid | 90.2 | 99.5 | [3] | |
| Oxidizing Agent | 30% Hydrogen Peroxide | >90 | >99 | [3] |
| Temperature | 40 - 80 °C | >90 | >99 | [3] |
| Purification | Precipitation with frozen water, washing to pH 7 | >95 | >99 | [3] |
Table 2: Comparison of Nitrating Conditions for Pyridine-N-Oxide Derivatives
| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 42 | [4] |
| 3-Methylpyridine-1-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 70-73 | [6] |
| 3,5-Dimethylpyridine-N-oxide | KNO₃ / H₂SO₄ | 60-65 | 2 | 85.7 | [7][10] |
| 3,5-Dimethylpyridine-N-oxide | KNO₃ / H₂SO₄ | 110-120 | 0.5 | 86.3 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dibromopyridine-N-oxide (Precursor)
This protocol is adapted from patent literature and demonstrates a high-yield procedure.[3]
-
Preparation: In a three-necked flask equipped with a stirrer and thermometer, add 3,5-dibromopyridine (1 eq.).
-
Dissolution: Add trifluoroacetic acid and stir until the solid is completely dissolved. Control the temperature to 20-25°C.
-
Reaction: While maintaining the temperature, slowly add 30% hydrogen peroxide (2.5 eq.) dropwise.
-
Heating: After the addition is complete, heat the reaction mixture to 70°C for 1 hour.
-
Work-up: Cool the reaction solution and pour it into a beaker containing frozen water. Stir for 10 minutes.
-
Isolation: Filter the resulting off-white solid. Wash the solid with frozen water until the pH of the filtrate is neutral (pH=7).
-
Drying: Dry the solid under vacuum to obtain 3,5-dibromopyridine-N-oxide. Expected yield is typically >95%.
Protocol 2: Nitration of 3,5-Dibromopyridine-N-oxide
This protocol is a generalized procedure based on methods for similar substrates.[2][4][6]
-
Safety Note: This reaction uses highly corrosive acids and is exothermic. Perform in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid (e.g., 3 eq.) to concentrated sulfuric acid (e.g., 5-6 eq.). Keep the mixture cold.
-
Reaction Setup: In a three-necked flask equipped with a thermometer, addition funnel, and reflux condenser, add the 3,5-dibromopyridine-N-oxide (1 eq.).
-
Addition of Substrate: Slowly add the substrate to the cold nitrating acid mixture while stirring. Alternatively, and often more safely, the substrate can be dissolved in a portion of the sulfuric acid first, and the nitrating mixture added dropwise.
-
Heating: After addition, slowly heat the reaction mixture to 90-100°C. An exothermic reaction will likely occur. Be prepared to control it with an ice-water bath.[6]
-
Reaction: Once the initial vigorous reaction subsides, maintain the temperature at 100-120°C for 2-3 hours until the reaction is complete (monitor by TLC/HPLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium carbonate in portions until the pH reaches 7-8. This will cause strong foaming. A yellow solid should precipitate.
-
Isolation: Collect the solid by suction filtration and wash it thoroughly with cold water.
-
Purification: Dry the crude product and recrystallize from a suitable solvent like acetone to obtain pure this compound.
References
- 1. This compound | 62516-09-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
Stability of 3,5-Dibromo-4-nitropyridine-n-oxide in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dibromo-4-nitropyridine-n-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] It is also recommended to store it under an inert atmosphere.[2][3]
Q2: What are the known incompatibilities of this compound?
A2: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[2][3]
Q3: Is this compound sensitive to light?
A3: Yes, it has been described as a phototropic substance, which suggests it may be sensitive to light.[4] Therefore, it is advisable to protect it from light during storage and experiments.
Q4: What is the primary reactivity of this compound?
A4: The compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient pyridine ring, activated by the nitro group and the N-oxide, allows for the displacement of the bromine atoms or the nitro group by nucleophiles.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution discoloration (e.g., turning yellow or brown) over time. | Decomposition of the compound, potentially accelerated by light, heat, or presence of contaminants. The nitroaromatic structure can be prone to forming colored byproducts. | - Prepare fresh solutions before use. - Store solutions in the dark and at a low temperature. - Ensure high purity of solvents and absence of acidic or basic impurities. |
| Unexpected side products in reactions involving nucleophiles. | The compound has multiple reactive sites for nucleophilic attack (positions 3, 5, and 4). The reaction conditions (solvent, temperature, nature of the nucleophile) can influence the regioselectivity of the substitution.[5] | - Carefully control reaction conditions. - Perform a literature search for similar reactions to find optimized conditions. - Use analytical techniques like NMR or LC-MS to characterize the side products and understand the reaction pathway. |
| Low or no reactivity in a substitution reaction. | The chosen nucleophile may not be strong enough, or the reaction conditions may not be optimal to overcome the activation energy. | - Consider using a stronger nucleophile. - Increase the reaction temperature, but monitor for decomposition. - Choose a solvent that can facilitate the SNAr reaction (e.g., a polar aprotic solvent). |
| Inconsistent analytical results (e.g., varying HPLC peak areas for the same concentration). | This could be due to the degradation of the compound in the analytical solvent or during the analysis. | - Assess the stability of the compound in the mobile phase. - Use a sample diluent in which the compound is known to be stable. - Minimize the time between sample preparation and analysis. |
Experimental Protocols
Protocol: General Assessment of Stability in Different Solvents
This protocol outlines a general method to assess the stability of this compound in various solvents over time.
1. Materials:
- This compound
- High-purity solvents to be tested (e.g., DMSO, DMF, Acetonitrile, Methanol, Water)
- Class A volumetric flasks and pipettes
- HPLC or UPLC system with a suitable detector (e.g., UV-Vis)
- Analytical column (e.g., C18)
- Temperature-controlled incubator or chamber
- Amber vials
2. Procedure:
- Prepare a stock solution of this compound in a solvent in which it is known to be stable and soluble (e.g., Acetonitrile).
- In separate amber vials, prepare solutions of the compound at a known concentration (e.g., 100 µg/mL) in each of the solvents to be tested.
- Immediately after preparation (t=0), analyze an aliquot of each solution by HPLC/UPLC to determine the initial peak area of the parent compound.
- Store the vials under controlled conditions (e.g., room temperature, 40°C) and protect from light.
- At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze by HPLC/UPLC.
- Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
3. Data Analysis:
- Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
- Plot the percentage of the remaining compound against time for each solvent.
- This data can be used to determine the degradation rate and half-life of the compound in each solvent.
Quantitative Data Summary
The following table can be used to summarize the results from the stability assessment protocol.
| Solvent | Temperature (°C) | Time (hours) | % Remaining Compound | Degradation Products Observed (if any) |
| 0 | 100 | |||
| 1 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| Repeat for each solvent and temperature condition |
Visualizations
References
Preventing decomposition of 3,5-Dibromo-4-nitropyridine-n-oxide during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-4-nitropyridine-n-oxide. The information provided is intended to help prevent decomposition and minimize side reactions during its use.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Yield of the Desired Product
-
Possible Cause A: Decomposition of the starting material. this compound can be sensitive to heat and light.
-
Possible Cause B: Incorrect reaction conditions for Nucleophilic Aromatic Substitution (SNAr). The reactivity of the bromine atoms and the nitro group is dependent on the nucleophile and reaction conditions.[4]
-
Solution:
-
Carefully select the solvent and base (if required) to be compatible with the starting material and nucleophile.
-
Consider the pKa of the nucleophile and the leaving group ability of bromide versus the nitro group under your specific conditions.
-
Start with milder conditions (e.g., lower temperature, less concentrated reagents) and gradually increase the intensity if no reaction is observed.
-
-
-
Possible Cause C: Poor quality of the starting material.
-
Solution:
-
Ensure the purity of your this compound using techniques like NMR or melting point analysis. The melting point for a pure compound is in the range of 151-157°C.
-
If necessary, purify the starting material by recrystallization.
-
-
Issue 2: Formation of Multiple Products or Unexpected Byproducts
-
Possible Cause A: Competing Nucleophilic Substitution. Nucleophiles can potentially attack and substitute either the bromine atoms or the nitro group.[4]
-
Solution:
-
The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles may favor reaction at one position, while "soft" nucleophiles favor another.
-
Careful control of stoichiometry and reaction time can help to favor the desired substitution product.
-
-
-
Possible Cause B: Nitro Group Migration. In related compounds, migration of the nitro group has been observed during nucleophilic substitution reactions.
-
Solution:
-
This is a complex mechanistic issue. If suspected, altering the solvent polarity or the nature of the base might influence the reaction pathway.
-
Careful characterization of all products is necessary to identify any rearranged isomers.
-
-
-
Possible Cause C: Decomposition leading to side reactions. The decomposition products of the starting material can themselves be reactive and lead to a complex mixture of byproducts.
-
Solution:
-
Follow the recommendations for preventing decomposition as outlined in Issue 1.
-
Using degassed solvents can sometimes prevent side reactions initiated by dissolved oxygen.
-
-
Issue 3: Darkening or Charring of the Reaction Mixture
-
Possible Cause A: Thermal Decomposition. This is a strong indication that the reaction temperature is too high. Aromatic nitro compounds can undergo exothermic decomposition.[3]
-
Solution:
-
Immediately reduce the temperature of the reaction.
-
For future experiments, conduct the reaction at a lower temperature or use a solvent with a lower boiling point.
-
Consider running the reaction in a more dilute solution to better dissipate heat.
-
-
-
Possible Cause B: Reaction with Incompatible Materials. Strong oxidizing agents, strong acids, and strong bases can cause decomposition.[2]
-
Solution:
-
Ensure all reagents and solvents are compatible with the nitropyridine N-oxide structure.
-
When using bases, consider milder options first (e.g., organic bases like triethylamine or DIPEA instead of strong inorganic bases).
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: While specific decomposition pathways for this exact molecule are not extensively detailed in the literature, related nitropyridine N-oxides are known to be sensitive to heat and light. Thermal decomposition can lead to the release of toxic nitrogen oxides (NOx).[3] Photochemical reactions, potentially involving the N-oxide or nitro group, can also lead to degradation or undesired side reactions.
Q2: How should I store this compound to ensure its stability?
A2: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[1][2][3] Protection from moisture is also important as some related compounds are hygroscopic.
Q3: What are the key safety precautions when working with this compound?
A3: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.[1][2] Avoid heating the compound excessively, as this can lead to decomposition and the release of toxic fumes.[3] It is also important to avoid contact with strong oxidizing agents, acids, and bases.[2]
Q4: Can I predict whether a nucleophile will substitute the bromine atoms or the nitro group?
A4: The outcome of the nucleophilic aromatic substitution (SNAr) depends on a variety of factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Both the bromine atoms and the nitro group are potential leaving groups due to the electron-withdrawing nature of the pyridine N-oxide ring and the nitro group itself.[4] Generally, the nitro group is a good leaving group in SNAr reactions on electron-deficient aromatic rings. However, the reactivity of the C-Br bonds is also enhanced. Pilot reactions on a small scale are recommended to determine the outcome for a specific nucleophile.
Q5: Are there any known side reactions to be aware of?
A5: Besides competing nucleophilic substitution at different positions, a study on the related 3-bromo-4-nitropyridine showed an unexpected nitro-group migration during reaction with amines. While this was on the deoxygenated analogue, it suggests that complex rearrangements could be possible.
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Parameter | Effect on Stability | Recommendations |
| Temperature | High temperatures can induce thermal decomposition, potentially leading to the release of NOx. | Maintain reactions at the lowest effective temperature. Avoid localized overheating. |
| Light | UV light may catalyze decomposition or side reactions. | Protect reaction vessels from light sources by using amber glassware or wrapping with aluminum foil. |
| pH | Strong acids and strong bases can promote decomposition. | Use mild reaction conditions where possible. If a base is necessary, consider weaker organic bases. |
| Atmosphere | The presence of oxygen may facilitate some degradation pathways. | For sensitive reactions, consider using degassed solvents and an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This is a general guideline; specific conditions will need to be optimized for each substrate and nucleophile.
-
Reagent Preparation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Addition of Nucleophile: Add the amine nucleophile (1-1.2 equivalents) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2 equivalents) should be added.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction should be monitored by TLC or LC-MS to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF or DMSO is used as a solvent, the mixture can be poured into water to precipitate the product. The crude product can then be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Caption: Potential decomposition and side reaction pathways for this compound.
Caption: A generalized experimental workflow for reactions with this compound.
References
Technical Support Center: 3,5-Dibromo-4-nitropyridine-n-oxide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving 3,5-Dibromo-4-nitropyridine-n-oxide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.
Table 1: Troubleshooting Common Issues in this compound Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Synthesis) | - Incomplete N-oxidation of 3,5-dibromopyridine.- Insufficiently strong nitrating conditions.[1] | - Ensure complete conversion of the starting material by TLC or LC-MS before nitration.- Use a mixture of fuming nitric acid and concentrated sulfuric acid and ensure the reaction is heated appropriately.[1] |
| Low Yield in Nucleophilic Substitution | - Incomplete reaction.- Deoxygenation of the N-oxide to the less reactive pyridine.- The nucleophile is not sufficiently reactive. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Use milder reaction conditions to avoid deoxygenation.[2]- Consider using a stronger base or a more nucleophilic reagent. |
| Formation of Multiple Products | - Di-substitution of the pyridine ring.- Substitution at both the 4-position (nitro group) and 3/5-positions (bromo groups).[1] | - Use a stoichiometric amount of the nucleophile.- Control the reaction temperature; lower temperatures often favor mono-substitution. |
| Product is an Oil, Not a Solid | - Presence of impurities.- The product may be inherently oily at room temperature. | - Attempt to purify by column chromatography.- Try to form a salt (e.g., hydrochloride) which may be a crystalline solid. |
| Difficulty Removing Unreacted Starting Material | - Similar polarity of the starting material and the product. | - Optimize the recrystallization solvent system.- If the product is basic, an acid wash can remove unreacted starting material. If the product is neutral, this may be more challenging. |
| Product Decomposes During Work-up | - The N-oxide is unstable to the work-up conditions (e.g., strong acid or base).[3] | - Use a milder work-up procedure, such as extraction with a less polar solvent and washing with a saturated sodium bicarbonate solution instead of a strong base. |
Frequently Asked Questions (FAQs)
1. What is the typical work-up procedure for the synthesis of this compound?
The synthesis of this compound involves two main steps: the N-oxidation of 3,5-dibromopyridine and the subsequent nitration.
-
N-oxidation Work-up: The reaction mixture, typically containing an oxidizing agent like hydrogen peroxide in an acidic solvent, is quenched by pouring it into ice-cold water. The precipitated solid is then filtered, washed with water until the pH is neutral, and dried.[4]
-
Nitration Work-up: The nitration mixture (fuming nitric acid and sulfuric acid) is carefully poured onto crushed ice.[5][6] The acidic solution is then neutralized with a base, such as a saturated sodium carbonate solution, until a pH of 7-8 is reached.[5] This will precipitate the crude product, which can be collected by filtration, washed with water, and then purified, often by recrystallization from a suitable solvent like acetone.[5]
2. How do I perform a work-up for a nucleophilic aromatic substitution (SNAr) reaction using this compound?
The work-up for an SNAr reaction will depend on the nature of the nucleophile and the product. A general procedure is as follows:
-
Quenching: The reaction mixture is typically cooled to room temperature and may be quenched by the addition of water or ice.
-
pH Adjustment: If the reaction is run under acidic or basic conditions, the pH should be adjusted. For instance, if an amine is used as a nucleophile, the resulting product will likely be basic. The pH can be adjusted to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate to ensure the product is in its free base form for extraction.[7]
-
Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Washing: The organic layer is washed with water and then brine to remove any residual salts or water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography.
3. What are the most common side reactions to be aware of?
The most common side reaction is the deoxygenation of the pyridine N-oxide to the corresponding pyridine.[2] This can be problematic as the resulting pyridine is generally less reactive towards nucleophilic substitution. This side reaction can sometimes be promoted by the reaction conditions, such as high temperatures or the presence of certain reagents. Another potential side reaction is di-substitution, where two nucleophiles react with the starting material.
4. How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the progress of the reaction. A suitable eluent system should be chosen to achieve good separation between the starting material, product, and any potential byproducts. The spots can be visualized under UV light.
5. What is the best way to purify the final product?
Recrystallization is often the preferred method for purifying solid products. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization of pyridine N-oxide derivatives include ethanol, methanol, acetone, and ethyl acetate/hexane mixtures. If recrystallization is not effective, column chromatography on silica gel is a good alternative.
Experimental Protocols
Detailed Methodology for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Nucleophile: Add the amine (1.0-1.2 eq) to the solution. If the amine is a salt, a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) should be added.
-
Reaction: The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and subsequent reaction work-up of this compound.
Caption: Troubleshooting logic for common issues in this compound reaction work-ups.
References
- 1. This compound | 62516-09-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. sciencemadness.org [sciencemadness.org]
- 7. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
Characterization of impurities in 3,5-Dibromo-4-nitropyridine-n-oxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromo-4-nitropyridine-n-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic steps for this compound?
The synthesis is typically a two-step process. The first step is the N-oxidation of 3,5-dibromopyridine to form 3,5-dibromopyridine-N-oxide. This is followed by the regioselective nitration of the N-oxide at the 4-position to yield the final product.[1]
Q2: What are the most common impurities I might encounter?
Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
From the starting material (3,5-dibromopyridine): Monobromopyridines and tribromopyridine.
-
From incomplete N-oxidation: Unreacted 3,5-dibromopyridine.
-
From the nitration step: Isomeric impurities (e.g., 3,5-dibromo-2-nitropyridine-N-oxide), though the reaction is highly regioselective for the 4-position.[1][2][3] Over-nitration can also lead to dinitropyridine derivatives.
-
Degradation products: Hydrolysis of the N-oxide can occur under certain conditions.
Q3: How can I purify the final product?
Purification of this compound is commonly achieved through recrystallization. A typical procedure involves dissolving the crude product in a suitable solvent like acetone, separating it from insoluble inorganic salts, and then evaporating the solvent to obtain the purified product.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.
Low Yield in the N-Oxidation Step
| Potential Cause | Suggested Solution |
| Incomplete reaction | Increase the reaction time or temperature. Ensure a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide) is used. |
| Decomposition of the N-oxide | Avoid excessive heating. Some pyridine N-oxides can be sensitive to high temperatures. |
| Purity of starting material | Ensure the 3,5-dibromopyridine is of high purity, as impurities can interfere with the reaction.[5] |
| Inefficient purification | During workup, ensure complete precipitation of the product and minimize losses during washing and filtration. |
Presence of Isomeric Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Non-optimal nitration conditions | The nitration of 3,5-dibromopyridine-N-oxide is highly regioselective for the 4-position.[1][2][3] However, extreme temperatures or incorrect acid concentrations could potentially lead to the formation of other isomers. Adhere strictly to established protocols. |
| Isomeric impurities in the starting material | If the starting 3,5-dibromopyridine contains other dibromopyridine isomers, these will be carried through the synthesis. Purify the starting material before use. |
Product Fails to Meet Purity Specifications by HPLC
| Potential Cause | Suggested Solution |
| Incomplete reaction | Check for the presence of starting materials (3,5-dibromopyridine or 3,5-dibromopyridine-N-oxide) in the final product. Optimize reaction times and temperatures. |
| Side-reactions | The presence of unexpected peaks may indicate side-reactions like over-nitration or hydrolysis. Adjust reaction conditions accordingly (e.g., temperature, reaction time, water content). |
| Co-eluting impurities | Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve the resolution of the main peak from impurities. |
| Contamination | Ensure all glassware is clean and solvents are of high purity. |
Experimental Protocols
Synthesis of 3,5-dibromopyridine-N-oxide
This protocol is adapted from a patented method.[6]
-
In a suitable reaction vessel, dissolve 3,5-dibromopyridine in trifluoroacetic acid.
-
While maintaining the temperature, slowly add a 30% hydrogen peroxide solution.
-
After the addition is complete, heat the reaction mixture and maintain it at the desired temperature for a specified time to ensure the completion of the reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).
-
Upon completion, cool the reaction mixture and add it to ice-water to precipitate the crude product.
-
Filter the precipitate, wash it with water until the pH is neutral, and dry to obtain 3,5-dibromopyridine-N-oxide.
Synthesis of this compound
This is a general procedure based on the nitration of pyridine-N-oxides.[4]
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid under cooling.
-
In a separate flask, heat 3,5-dibromopyridine-N-oxide to 60°C.
-
Slowly add the nitrating mixture to the heated 3,5-dibromopyridine-N-oxide with stirring.
-
After the addition, heat the reaction mixture to 125-130°C for several hours.
-
Monitor the reaction by HPLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8 to precipitate the crude product.
-
Filter the crude product, which will be a mixture of the desired product and sodium sulfate.
-
Wash the crude product with acetone to remove the inorganic salts.
-
Evaporate the acetone to yield the purified this compound.
HPLC Method for Purity Analysis
The following is an example of an HPLC method that can be used for the analysis of 3,5-dibromopyridine-N-oxide.[6] This method can be adapted for the final product.
-
Column: Gemini C18, 4.0 x 250mm
-
Mobile Phase: 0.1% TFA in Water : Acetonitrile = 70:30
-
Flow Rate: 1 ml/min
-
Column Temperature: 25°C
-
Detection: UV
Data Presentation
Table 1: Potential Impurities and their Origin
| Impurity Name | Potential Origin | Characterization Notes |
| 3-Bromopyridine | Incomplete bromination of pyridine | Will have a different retention time in HPLC and a distinct NMR spectrum. |
| 3,4,5-Tribromopyridine | Over-bromination of pyridine | Higher molecular weight, detectable by MS. |
| 3,5-Dibromopyridine | Incomplete N-oxidation | Starting material for the N-oxidation step. |
| 3,5-Dibromo-2-nitropyridine-N-oxide | Isomeric side-product of nitration | Would show a different fragmentation pattern in MS and a different chemical shift in NMR compared to the 4-nitro isomer. |
| Dinitropyridine derivatives | Over-nitration | Higher molecular weight, detectable by MS. |
| 3,5-Dibromopyridin-4-ol-N-oxide | Hydrolysis of the nitro group | May be formed in the presence of water under certain pH and temperature conditions. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product purity.
References
- 1. This compound | 62516-09-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The directive influence of the N‐oxide group during the nitration of derivatives of pyridine N‐oxide (IV). Nitration of 3‐bromo‐5‐methoxy‐ and 3,5‐dimethoxypyridine‐N‐oxide | Scilit [scilit.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. nbinno.com [nbinno.com]
- 6. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
Technical Support Center: Cross-Coupling with 3,5-Dibromo-4-nitropyridine-n-oxide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 3,5-Dibromo-4-nitropyridine-n-oxide in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: Researchers may encounter several challenges. The pyridine N-oxide moiety can coordinate to the metal catalyst, potentially inhibiting its activity. The presence of two bromine atoms allows for mono- or di-substitution, leading to selectivity issues. Furthermore, the strong electron-withdrawing nitro group deactivates the ring, which can make certain cross-coupling reactions, like Suzuki-Miyaura, more difficult. The potential for the nitro group to be reduced under certain catalytic conditions also needs to be considered.
Q2: Which palladium catalysts are generally recommended for this type of substrate?
A2: The choice of catalyst is critical. For Suzuki and Heck reactions, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with appropriate phosphine ligands are common starting points.[1] For Buchwald-Hartwig aminations, more specialized catalysts featuring sterically hindered biarylphosphine ligands (e.g., X-Phos, S-Phos) are often required to achieve good yields, typically in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[2][3]
Q3: How can I control for mono- versus di-substitution on the pyridine ring?
A3: Achieving selective mono-substitution can be controlled by adjusting the stoichiometry of the coupling partner (e.g., using 1.0-1.2 equivalents of boronic acid for a Suzuki reaction). Lowering the reaction temperature and catalyst loading can also favor mono-arylation. Conversely, to favor di-substitution, an excess of the coupling partner (>2.2 equivalents), higher temperatures, and longer reaction times are typically employed.
Q4: Can the N-oxide group interfere with the reaction?
A4: Yes. The N-oxide is a coordinating group and can interact with the palladium center. This can sometimes stabilize the catalyst but may also inhibit the catalytic cycle. In some cases, it's beneficial to perform the cross-coupling first and then reduce the N-oxide in a subsequent step if the final product does not require it. Direct arylation of pyridine N-oxides has been shown to be an effective strategy, suggesting the N-oxide can be a useful directing group.[4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a freshly opened bottle or consider a pre-catalyst that forms the active Pd(0) species in situ. For reactions sensitive to air, ensure rigorous inert atmosphere techniques (argon or nitrogen). |
| Inappropriate Ligand | The choice of ligand is crucial. For electron-deficient substrates, electron-rich and sterically bulky ligands (e.g., Buchwald-type ligands) are often necessary to promote reductive elimination.[5][6] Screen a panel of ligands to find the optimal one. |
| Incorrect Base | The base strength can significantly impact the reaction. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or K₃PO₄ are often required.[2] The base must be strong enough to facilitate transmetalation or deprotonation without degrading the substrate. |
| Low Reaction Temperature | Due to the deactivated nature of the substrate, higher temperatures (e.g., 80-120 °C) may be necessary to drive the reaction to completion. Consider switching to a higher-boiling solvent like dioxane, toluene, or DMF. |
Problem 2: Formation of Significant Side Products (e.g., Protodebromination)
| Potential Cause | Suggested Solution |
| Water in Reaction Mixture | For Suzuki couplings, ensure boronic acid is not excessively hydrated, as this can lead to protodeboronation and subsequent protodebromination of the starting material. Use anhydrous solvents if possible, although some water is often necessary for Suzuki reactions. |
| Catalyst Decomposition | Catalyst decomposition can lead to palladium black, which can catalyze side reactions. Ensure the ligand-to-metal ratio is appropriate (typically 1:1 to 4:1) to stabilize the catalytic species. |
| β-Hydride Elimination | In Heck reactions, β-hydride elimination is a key step but can also be a competing pathway in other couplings if the coupling partner has β-hydrogens.[5] Optimizing the ligand and temperature can help manage this. |
Problem 3: Reaction Stalls After Mono-Substitution
| Potential Cause | Suggested Solution |
| Deactivation of Substrate | After the first coupling, the electronic properties of the molecule change, which can make the second substitution more difficult. |
| Insufficient Reagents | To achieve di-substitution, ensure you are using a sufficient excess of the coupling partner (e.g., >2.2 eq. of boronic acid or amine) and base. |
| Catalyst Deactivation | The catalyst may lose activity over the extended reaction time required for di-substitution. A more robust catalyst system (e.g., one with a more stable ligand) may be necessary. Consider a second addition of the catalyst midway through the reaction. |
Data Presentation: Representative Reaction Conditions
The following tables provide starting-point conditions for various cross-coupling reactions. Optimization will be required for this specific substrate.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.5 eq.) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 90-110 °C |
| Time | 12-24 h |
Table 2: Representative Heck Coupling Conditions [1][7]
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (1-5 mol%) |
| Ligand | P(o-tol)₃ (2-10 mol%) or PPh₃ (2-10 mol%) |
| Base | Et₃N or K₂CO₃ (1.5-2.0 eq.) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 100-140 °C |
| Time | 16-48 h |
Table 3: Representative Sonogashira Coupling Conditions [8][9][10]
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Co-catalyst | CuI (1-5 mol%) |
| Base | Et₃N or Diisopropylamine (as solvent or co-solvent) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 65 °C |
| Time | 4-12 h |
Table 4: Representative Buchwald-Hartwig Amination Conditions [2][5]
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | X-Phos or RuPhos (2-8 mol%) |
| Base | NaOt-Bu or K₃PO₄ (1.4-2.2 eq.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Time | 8-24 h |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Mono-Arylation
-
To a flame-dried Schlenk flask, add this compound (1 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Di-Amination
-
To an oven-dried resealable tube, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 4 mol%), the ligand (e.g., X-Phos, 8 mol%), and the base (e.g., NaOt-Bu, 2.8 eq.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add this compound (1 eq.) and the amine (2.5 eq.).
-
Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, carefully unseal the tube and quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Experimental workflow for catalyst screening.
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: Potential synthetic pathways via cross-coupling.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. About: Buchwald–Hartwig amination [dbpedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Reactivity Showdown: 3,5-Dibromo-4-nitropyridine-N-oxide vs. 3,5-dichloropyridine in Nucleophilic Aromatic Substitution
Executive Summary
3,5-Dibromo-4-nitropyridine-N-oxide emerges as a significantly more reactive substrate for nucleophilic aromatic substitution. Its reactivity is dramatically enhanced by the synergistic electron-withdrawing effects of the 4-nitro group and the N-oxide functionality, which strongly activate the pyridine ring towards nucleophilic attack. This activation facilitates the displacement of either the bromine atoms at the 3 and 5-positions or the nitro group at the 4-position.
In contrast, 3,5-dichloropyridine exhibits considerably lower reactivity in SNAr reactions. The chlorine atoms, situated at the meta-like 3 and 5-positions, are on carbons that are not directly activated by the ring nitrogen. Nucleophilic substitution at these positions is inherently less favorable compared to the ortho (2,6) and para (4) positions of the pyridine ring.
Comparative Analysis of Reactivity
The propensity of a pyridine derivative to undergo SNAr is primarily governed by the electronic stabilization of the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.
Electronic Activation:
-
This compound: The pyridine ring in this molecule is exceptionally electron-deficient.[1] The potent electron-withdrawing nature of the nitro group and the N-oxide work in concert to delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy for its formation. The N-oxide group, in particular, plays a crucial role in activating the 4-position for nucleophilic attack.[1]
-
3,5-dichloropyridine: The chlorine atoms are electron-withdrawing through induction, which does increase the overall electrophilicity of the pyridine ring compared to pyridine itself.[2] However, nucleophilic attack at the 3 and 5-positions does not allow for the direct delocalization of the resulting negative charge onto the ring nitrogen, making the intermediate less stable compared to attack at the 2 or 4-positions.[3][4] Consequently, these positions are significantly less reactive towards nucleophiles.
Leaving Groups:
Both bromide and chloride are good leaving groups in SNAr reactions. In this compound, the nitro group at the 4-position can also act as a leaving group, and its displacement is often competitive with halogen substitution, depending on the nucleophile and reaction conditions.
The following diagram illustrates the key factors influencing the SNAr reactivity of the two compounds.
References
A Comparative Guide to 3,5-Dibromo-4-nitropyridine-N-oxide and Other Nitropyridines for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, nitropyridines represent a critical class of compounds, serving as versatile precursors and key pharmacophores in the development of novel therapeutics. This guide provides a comparative analysis of 3,5-Dibromo-4-nitropyridine-N-oxide against other nitropyridines, offering insights into their chemical reactivity and biological significance. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic strategies and drug discovery programs.
Chemical Properties and Reactivity
This compound: A Highly Reactive Intermediate
This compound is a polysubstituted pyridine derivative characterized by the presence of two bromine atoms at the 3 and 5 positions, a nitro group at the 4-position, and an N-oxide functionality. This unique arrangement of electron-withdrawing groups significantly influences its chemical reactivity, making it a valuable intermediate in organic synthesis.[1]
The pyridine ring in this compound is highly electron-deficient. This is due to the inductive and resonance effects of the nitro group and the electronegativity of the nitrogen atom in the N-oxide moiety. This electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility. Nucleophiles can attack the carbon atoms of the pyridine ring, leading to the displacement of either the nitro group or the bromine atoms.[1] The bromine atoms at the 3 and 5-positions are susceptible to nucleophilic displacement, and their reactivity can be modulated by the reaction conditions and the nature of the nucleophile.
The synthesis of this compound typically involves a two-step process starting from 3,5-dibromopyridine. The initial step is the N-oxidation of the pyridine ring, followed by regioselective nitration at the 4-position.[1] The N-oxide group plays a crucial role in directing the nitration to the 4-position.[1]
Comparison with Other Nitropyridines
The reactivity of nitropyridines is largely dictated by the position of the nitro group and the nature of other substituents on the pyridine ring.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong electron-withdrawing group, and its presence significantly activates the pyridine ring for SNAr reactions. The activating effect is most pronounced when the nitro group is at the 2- or 4-position relative to the leaving group. In this compound, the 4-nitro group, in concert with the N-oxide, strongly activates the entire ring, making the bromine atoms at positions 3 and 5 viable leaving groups. Other nitropyridines, such as 2-chloro-3-nitropyridine or 2-chloro-5-nitropyridine, are also activated for SNAr at the 2-position.
-
Regioselectivity in Synthesis: The synthesis of substituted nitropyridines often relies on the directing effects of existing substituents. For instance, the nitration of pyridine-N-oxide yields 4-nitropyridine-N-oxide.[2] The N-oxide group directs the incoming electrophile (the nitronium ion) to the 4-position. This is a common strategy to achieve specific substitution patterns that are not accessible through direct nitration of pyridine.
The following table summarizes the general reactivity of different classes of nitropyridines.
| Nitropyridine Class | Key Structural Features | General Reactivity | Common Applications |
| This compound | Two bromine atoms, a 4-nitro group, and an N-oxide | Highly activated for SNAr at positions 3 and 5. | Synthesis of polysubstituted pyridines for medicinal chemistry.[1] |
| 2-Halonitropyridines | A halogen at the 2-position and a nitro group at the 3- or 5-position. | Activated for SNAr at the 2-position. | Precursors for a wide range of biologically active molecules. |
| 4-Nitropyridine-N-oxide | A nitro group at the 4-position and an N-oxide. | Activated for nucleophilic attack at the 4-position. | Intermediate for the synthesis of 4-substituted pyridines. |
| 3-Nitropyridines | A nitro group at the 3-position. | Less activated for SNAr compared to 2- and 4-nitropyridines. | Versatile intermediates in organic synthesis. |
Biological Activity
Nitropyridine derivatives have been extensively studied for their diverse biological activities, including antimicrobial and anticancer properties. The biological effects are highly dependent on the substitution pattern on the pyridine ring.
Antimicrobial Activity
Several nitropyridine derivatives have demonstrated promising activity against various microbial pathogens. The mechanism of action is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage DNA and other cellular components.
Anticancer Activity
The cytotoxic potential of nitropyridine derivatives against various cancer cell lines is an active area of research. The nitro group is thought to play a role in modulating enzyme activity or interacting with cellular targets crucial for cancer cell proliferation.
Comparative Biological Data
The following table presents a summary of reported biological activities for various nitropyridine derivatives. It is crucial to note that these data are collated from different studies and were likely obtained under varying experimental conditions. Therefore, a direct comparison of potency may not be accurate, and the data should be interpreted with caution.
| Compound | Biological Activity | Cell Line/Organism | Reported Value (e.g., IC50, MIC) |
| Derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Antitubercular | Mycobacterium tuberculosis | MIC: 4-64 μg/mL |
| Substituted Pyridine Derivatives | Cytotoxic | HepG2 and HeLa cells | IC50: Ranging from strong to non-cytotoxic |
| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | Anticancer | MCF-7 and HepG2 cells | IC50: 6.41 μM (MCF-7), 7.63 μM (HepG2) |
| 3-Nitropyridine fused with a furoxan ring | Dual HIV-1 inhibitor | HIV-1 integrase and RNase H | IC50: 190 ± 30 μM (strand transfer), 60 ± 15 μM (3′ processing), 90 ± 20 μM (RNase H) |
| 5-Nitropyridin-2-yl derivative of Meldrum's acid | Dual Chymotrypsin and Urease Inhibitor | Chymotrypsin and Urease | IC50: 8.67 ± 0.1 μM (Chymotrypsin), 29.21 ± 0.98 μM (Urease) |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of a nitropyridine-N-oxide and a typical nucleophilic aromatic substitution reaction.
Synthesis of 4-Nitropyridine-N-oxide
This protocol describes the nitration of pyridine-N-oxide.
Materials:
-
Pyridine-N-oxide
-
Fuming nitric acid (HNO3)
-
Concentrated sulfuric acid (H2SO4)
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.
-
Reaction: Add pyridine-N-oxide to a reaction flask and heat to 60°C. Add the nitrating acid dropwise to the flask. After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.[3]
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the mixture with a saturated sodium carbonate solution until a pH of 7-8 is reached.
-
Isolation: Collect the precipitated solid by filtration. Wash the crude product with acetone to remove inorganic salts. Evaporate the acetone to obtain the 4-nitropyridine-N-oxide. The product can be further purified by recrystallization from acetone.[3]
Nucleophilic Aromatic Substitution (SNAr) of a Nitropyridine
This is a general procedure for the reaction of a nitropyridine with a nucleophile.
Materials:
-
Nitropyridine substrate (e.g., this compound)
-
Nucleophile (e.g., an amine or thiol)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
Reaction Setup: Dissolve the nitropyridine substrate in the chosen solvent in a reaction flask.
-
Addition of Reagents: Add the nucleophile and the base to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-120°C) and stir for a sufficient time for the reaction to go to completion (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture and pour it into water.
-
Isolation and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Diagrams of Key Processes
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
Efficacy of derivatives from 3,5-Dibromo-4-nitropyridine-n-oxide as kinase inhibitors
An Objective Comparison of Pyridine-Based Kinase Inhibitors and Established Alternatives
Introduction
While specific research on the efficacy of 3,5-Dibromo-4-nitropyridine-n-oxide derivatives as kinase inhibitors is not extensively available in current literature, the foundational pyridine and pyridine-N-oxide structures are well-established and versatile scaffolds in the design of potent and selective kinase inhibitors. The pyridine ring's ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a privileged structure in medicinal chemistry. This guide provides a comparative overview of the efficacy of various pyridine-based compounds as kinase inhibitors, supported by experimental data, and contrasts their performance with established inhibitors targeting the same kinases. The potential of the this compound core as a starting point for novel inhibitor synthesis is also explored, given its multiple sites for chemical modification.
Performance Comparison of Pyridine-Based Kinase Inhibitors
The following tables summarize the inhibitory activity (IC50 values) of several pyridine-containing compounds against various protein kinases. A lower IC50 value indicates greater potency.
Table 1: Efficacy of Pyridine-Based Kinase Inhibitors
| Compound Class | Specific Derivative | Target Kinase | IC50 (nM) |
| Pyrido[2,3-d]pyrimidine | PD180970 | Bcr-Abl | 5 |
| Pyrido[2,3-d]pyrimidine | Compound B1 | EGFR (L858R/T790M) | 13[1] |
| Pyrido[2,3-d]pyrimidine | Unnamed Derivative | c-Src | < 10[2] |
| Aminopyridine | Compound 26 | VRK1 | 150[3] |
| Pyridin-2-yl Urea | Compound 2 | ASK1 | 1.55[4] |
| 1H-pyrazolo[3,4-b]pyridine | Compound 15y | TBK1 | 0.2[5] |
| Nicotinonitrile | Compound 4 | CDK2 | 240[6] |
| Pyrrolopyridine-Pyridone | Compound 2 | Met | 1.8[7] |
Table 2: Comparative Efficacy of Established Kinase Inhibitors
| Inhibitor Name | Target Kinase | IC50 (nM) |
| Dasatinib | c-Src | 0.5[8] |
| Dasatinib | Bcr-Abl | < 1.0[8] |
| Saracatinib | c-Src | - (GI50 9-60 nM in cell lines)[9] |
| Bosutinib | c-Src | - (Developed for CML)[9] |
| Erlotinib | EGFR | - (TKI for NSCLC)[10][11][12][13] |
| Gefitinib | EGFR | - (TKI for NSCLC)[10][11][12][13] |
| Afatinib | EGFR | - (TKI for NSCLC)[12][13][14] |
| Deucravacitinib | TYK2 | - (Approved for Psoriasis)[15][16] |
Experimental Methodologies
The determination of a compound's inhibitory effect on kinase activity is a critical step in drug discovery. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the general steps for determining the IC50 value of a test compound.
-
Preparation of Reagents:
-
Prepare the kinase buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute the kinase enzyme and substrate in the kinase buffer to desired concentrations.
-
Prepare a serial dilution of the test inhibitor (e.g., starting from 10 µM) in the kinase buffer containing a small percentage of DMSO.[4]
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[17]
-
-
Kinase Reaction:
-
In a 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor.
-
Add the kinase enzyme and substrate mixture to each well to initiate the reaction. The final reaction volume is typically small (e.g., 5 µL).[4][17] Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Generation and Detection:
-
Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[18][19]
-
Incubate at room temperature for 40 minutes.[19]
-
Add a volume of Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal.[18]
-
Incubate at room temperature for 30-60 minutes.[19]
-
Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
The luminescent signals are plotted against the inhibitor concentration.
-
The IC50 value, which is the concentration of inhibitor required to reduce the kinase activity by 50%, is calculated using a suitable curve-fitting software.
-
Visualizing Kinase Inhibition and Discovery Workflows
Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental processes.
References
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Src inhibitor - Wikipedia [en.wikipedia.org]
- 10. A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases [mdpi.com]
- 11. drugs.com [drugs.com]
- 12. Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Study of Different Epidermal Growth Factor Receptor (EGFR)-Tyrosine Kinase Inhibitors Affecting Lung Cancer Cell Lines Stably Overexpressing EGFR Mutations [jstage.jst.go.jp]
- 15. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 16. dermatologytimes.com [dermatologytimes.com]
- 17. promega.com [promega.com]
- 18. worldwide.promega.com [worldwide.promega.com]
- 19. promega.com [promega.com]
Comparative Guide to the Antimicrobial Potential of 3,5-Dibromo-4-nitropyridine-N-oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-N-oxide scaffolds are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The compound 3,5-Dibromo-4-nitropyridine-n-oxide presents a particularly interesting starting point for the synthesis of novel antimicrobial agents. Its structure, featuring two bromine atoms and a nitro group on a pyridine-N-oxide core, offers multiple reactive sites for derivatization. These electron-withdrawing groups are known to contribute to the antimicrobial efficacy of various compounds. This guide aims to provide a comparative overview of the antimicrobial spectrum of compounds derived from this compound.
Note on Data Availability: Despite a comprehensive review of available scientific literature, specific quantitative antimicrobial activity data (e.g., Minimum Inhibitory Concentration - MIC values) for compounds directly synthesized from this compound is not extensively reported. Therefore, this guide will provide a comparative analysis based on the known antimicrobial properties of structurally related halogenated and nitro-substituted pyridine-N-oxide derivatives to infer the potential antimicrobial spectrum.
Antimicrobial Spectrum of Structurally Related Compounds
The antimicrobial activity of pyridine-N-oxide derivatives is significantly influenced by the nature and position of their substituents. Halogen atoms and nitro groups, such as those present in this compound, are key pharmacophores known to enhance antimicrobial properties.
Halogenated Pyridine-N-Oxide Derivatives
The presence of halogen atoms on the pyridine ring is a common strategy in the development of antimicrobial agents. The electronegativity and lipophilicity of halogens can enhance the interaction of the compound with microbial cell membranes and intracellular targets. While specific data for 3,5-dibromo derivatives is scarce, studies on other halogenated pyridines suggest a broad spectrum of activity.
Nitro-Substituted Pyridine-N-Oxide Derivatives
The nitro group is a well-established functional group in antimicrobial drugs. Its mechanism of action often involves bioreduction within the microbial cell to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage. It is plausible that derivatives of this compound could exhibit a similar mechanism of action.
Due to the lack of specific data for derivatives of this compound, a quantitative comparison table cannot be provided at this time. Researchers are encouraged to perform antimicrobial susceptibility testing on newly synthesized derivatives to populate such a database.
Experimental Protocols
To facilitate the evaluation of new derivatives of this compound, a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Materials:
- Test compounds (derivatives of this compound)
- Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
- Negative control (broth only)
- Resazurin solution (for viability indication)
2. Preparation of Inoculum:
- From a fresh culture, prepare a microbial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
- Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Preparation of Test Compounds:
- Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plates to achieve a range of desired concentrations.
4. Assay Procedure:
- Add the prepared microbial inoculum to each well containing the diluted test compounds.
- Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only) on each plate.
- Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
5. Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
- Growth can be assessed visually or by measuring the optical density at 600 nm.
- Alternatively, a viability indicator like resazurin can be added, where a color change from blue to pink indicates microbial growth.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for screening the antimicrobial activity of newly synthesized compounds.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Conclusion
While direct experimental data on the antimicrobial spectrum of this compound derivatives is currently limited in the public domain, the structural features of the parent compound suggest a high potential for its derivatives to exhibit significant antimicrobial properties. The presence of both bromine and nitro functionalities provides a strong rationale for synthesizing and evaluating a library of new compounds based on this scaffold. The provided experimental protocol and workflow offer a standardized approach for researchers to systematically investigate the antimicrobial efficacy of these novel molecules. Future studies are crucial to build a comprehensive understanding of the structure-activity relationships and to unlock the full therapeutic potential of this promising class of compounds.
Confirming the Structure of 3,5-Dibromo-4-nitropyridine-N-oxide Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the molecular structure of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 3,5-Dibromo-4-nitropyridine-N-oxide, a scaffold of interest in medicinal chemistry, precise structural confirmation is paramount.[1] This guide provides a comprehensive comparison of X-ray crystallography with key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of these compounds. We present supporting data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate analytical methods.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. While X-ray crystallography provides the definitive solid-state structure, NMR and MS offer crucial information about the molecule's connectivity and composition in solution and the gas phase, respectively.
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing.[2] | High-quality single crystal (typically >0.1 mm).[2] | Unambiguous and definitive structural determination.[2] | Crystal growth can be challenging and time-consuming.[2] Provides solid-state structure which may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (through-bond correlations), stereochemistry, and dynamic processes in solution.[3] | Soluble sample in a suitable deuterated solvent. | Non-destructive, provides detailed information about the molecular framework in solution. | Does not provide direct information on bond lengths or angles. Complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns provide clues about the molecular structure.[4][5] | Volatile and thermally stable sample (for EI-MS). | High sensitivity, requires very small sample amounts. Provides molecular formula confirmation. | Does not provide information on stereochemistry or connectivity of isomers. Fragmentation can sometimes be complex and difficult to interpret. |
Data Presentation: A Comparative Overview
The following tables summarize the type of quantitative data obtained from each technique for a representative 3,5-disubstituted-4-nitropyridine-N-oxide derivative.
X-ray Crystallography Data
As a representative example for a substituted nitropyridine-N-oxide, the crystallographic data for 2,4,6-trinitropyridine-N-oxide is presented below.[6]
| Parameter | Value |
| Chemical Formula | C₅H₂N₄O₇ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 9.6272(19) |
| b (Å) | 14.128(3) |
| c (Å) | 5.9943(12) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 815.3(3) |
| Z | 4 |
| R-factor (R1) | 0.0497 |
NMR Spectroscopy Data (Predicted for this compound)
Due to the symmetrical nature of this compound, a simplified NMR spectrum is expected. The electron-withdrawing effects of the bromine atoms, the nitro group, and the N-oxide functionality will cause the protons and carbons to be significantly deshielded, resulting in downfield chemical shifts.[1]
¹H NMR:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.0 | Singlet | 2H | H-2, H-6 |
¹³C NMR:
| Predicted Chemical Shift (ppm) | Assignment |
| ~140-150 | C-2, C-6 |
| ~120-130 | C-4 |
| ~110-120 | C-3, C-5 |
Mass Spectrometry Data (Expected for this compound)
Electron Impact (EI) Mass Spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion (M, M+2, M+4 peaks).[7]
| m/z (Expected) | Interpretation |
| 297/299/301 | Molecular ion peak [M]⁺ (with characteristic isotopic pattern for Br₂) |
| 281/283/285 | [M-O]⁺ |
| 251/253/255 | [M-NO₂]⁺ |
| 172/174 | [M-NO₂-Br]⁺ |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound. A suitable solvent system must be determined empirically. Common solvents include ethanol, methanol, acetone, or mixtures thereof. The solution should be left undisturbed in a vibration-free environment.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[9] A full sphere of data is collected by rotating the crystal.[9]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[2] This model is then refined against the experimental data to improve the accuracy of the atomic coordinates and other parameters.[2]
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.[10] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[11]
-
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Chemical shifts, coupling constants, and integrations are analyzed to determine the molecular structure.[12]
Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the volatile and thermally stable sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[5]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecules to ionize and fragment.[4][5]
-
Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[5]
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain information about the structure of the molecule.[5]
Mandatory Visualization
Caption: Workflow for Single-Crystal X-ray Crystallography.
Caption: Decision guide for selecting a structural analysis method.
References
- 1. This compound | 62516-09-0 | Benchchem [benchchem.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Analysis of 3,5-Dibromo-4-nitropyridine-n-oxide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction products of 3,5-Dibromo-4-nitropyridine-n-oxide, alongside alternative analytical techniques. The content is supported by experimental protocols and data presented for comparative evaluation.
Introduction to the Analysis of this compound Reactions
This compound is a versatile reagent in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group and the N-oxide functionality activates the pyridine ring for attack by various nucleophiles, such as amines and thiols. These reactions can lead to the substitution of one or both bromine atoms, or potentially the nitro group, yielding a diverse range of substituted pyridine-N-oxide derivatives. Accurate and efficient analysis of the resulting product mixture is crucial for reaction monitoring, yield determination, and purification. LC-MS stands out as a primary analytical tool for this purpose due to its sensitivity, selectivity, and ability to handle the polar nature of these compounds.
Comparison of Analytical Techniques
The analysis of this compound reaction products can be approached using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | High sensitivity and selectivity; provides molecular weight information; suitable for polar and non-volatile compounds. | Matrix effects can suppress ionization; quantification may require stable isotope-labeled internal standards. | Identification and quantification of reaction products, impurity profiling. |
| HPLC-UV | Separation by high-performance liquid chromatography with detection based on UV absorbance. | Robust and reproducible; good for quantification; widely available. | Less sensitive than MS; requires chromophores for detection; co-eluting species can interfere. | Routine reaction monitoring and quantification of major products. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometry detection. | Excellent separation efficiency for volatile compounds; provides structural information through fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds like many pyridine-N-oxides; may require derivatization. | Analysis of volatile byproducts or derivatized analytes. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information for unambiguous identification. | Lower sensitivity compared to MS; requires higher sample concentrations and longer acquisition times. | Structural elucidation of isolated products. |
LC-MS Analysis: A Closer Look
LC-MS is particularly well-suited for the analysis of the polar and often non-volatile products of this compound reactions. The combination of liquid chromatography's separation power with the mass spectrometer's specificity allows for the confident identification and quantification of reaction components, even in complex mixtures.
Hypothetical Reaction and LC-MS Data
To illustrate the application of LC-MS, consider the reaction of this compound with a generic primary amine (R-NH₂), leading to the potential formation of mono- and di-substituted products.
Reaction Scheme:
Caption: Hypothetical reaction of this compound with a primary amine.
Expected LC-MS Data
The following table presents hypothetical, yet representative, LC-MS data for the analysis of the reaction mixture. The data is based on typical values observed for similar aromatic nitro compounds.
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Relative Abundance (%) |
| This compound | 5.2 | 298.8 | 15 |
| 3-Amino(R)-5-bromo-4-nitropyridine-n-oxide | 4.5 | Varies | 65 |
| 3,5-Di-amino(R)-4-nitropyridine-n-oxide | 3.8 | Varies | 20 |
Note: The exact m/z values for the products will depend on the molecular weight of the nucleophile (R-NH₂).
Experimental Protocols
LC-MS/MS Method for the Analysis of Reaction Products
This protocol is designed for the separation and identification of the polar reaction products of this compound.
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice. For highly polar compounds, a HILIC column might be considered.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-500
-
Alternative HPLC-UV Method
This protocol provides a robust method for routine monitoring and quantification of the main reaction components.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.
-
Isocratic/Gradient: A gradient similar to the LC-MS method can be used, or an isocratic method can be developed for specific separations.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and/or a wavelength corresponding to the λmax of the products.
-
Injection Volume: 10 µL.
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of a reaction mixture from this compound.
A Comparative Guide to Alternatives for 3,5-Dibromo-4-nitropyridine-n-oxide in Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science. While 3,5-Dibromo-4-nitropyridine-n-oxide serves as a valuable precursor for introducing a 4-nitro pyridine moiety with leaving groups at the 3 and 5-positions, its utility can be limited by availability, cost, and the harsh conditions sometimes required for its synthesis and subsequent modification. This guide provides a comparative overview of alternative synthetic strategies that offer access to a diverse range of polysubstituted pyridines, often with improved efficiency, milder reaction conditions, and broader substrate scope.
At a Glance: Comparison of Key Pyridine Synthesis Methodologies
| Methodology | Key Features | Typical Yields | Advantages | Disadvantages |
| Bohlmann-Rahtz Pyridine Synthesis | Condensation of enamines with ethynyl ketones. | Good to excellent | Versatile for 2,3,6-trisubstituted pyridines; avoids an oxidation step.[1][2] | Can require high temperatures for cyclodehydration; purification of intermediates may be necessary.[1] |
| Transition Metal-Catalyzed [2+2+2] Cycloaddition | Cycloaddition of alkynes and nitriles. | Generally good to high | Atom-economical; provides access to highly substituted pyridines.[3][4] | Often requires expensive and/or toxic transition metal catalysts.[5] |
| Domino Synthesis from Enaminones and Aldehydes | Metal-free cascade reaction. | Good to excellent | Forms multiple bonds in one pot; provides fully substituted pyridines.[6] | May have limitations in substrate scope for the aldehyde component. |
| Aqueous CO₂ Fixation | [2+2+1+1] cycloaddition of ketones, ammonium cations, and CO₂. | Good to excellent | Utilizes a green and abundant C1 source (CO₂); proceeds in water.[7] | Primarily demonstrated for fused pyridine systems; requires a specific reaction setup. |
In-Depth Analysis of Alternative Methodologies
Bohlmann-Rahtz Pyridine Synthesis
This classical method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[2][8] Modern modifications have improved the versatility of this reaction, allowing for one-pot procedures and milder reaction conditions through the use of acid catalysis.[1]
Illustrative Workflow:
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aqueous CO2 fixation: construction of pyridine skeletons in cooperation with ammonium cations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
Unveiling the Reactivity Landscape: A Comparative Guide to Brominated and Chlorinated Nitropyridine-N-Oxides
For researchers, scientists, and professionals in drug development, the choice between brominated and chlorinated nitropyridine-N-oxides as synthetic intermediates is a critical decision. This guide provides an objective comparison of their reactivity, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.
The enhanced reactivity of halogenated nitropyridine-N-oxides in nucleophilic aromatic substitution (SNAr) reactions makes them valuable building blocks in the synthesis of complex molecules, including pharmaceuticals. The electron-withdrawing nature of both the nitro group and the N-oxide functionality significantly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the halogen substituent. This guide focuses on the comparative reactivity of brominated versus chlorinated analogs, a key consideration for optimizing reaction conditions and yields.
Quantitative Reactivity Comparison
The reactivity of halonitropyridine-N-oxides is influenced by the nature of the halogen, the position of the substituents on the pyridine ring, and the nucleophile employed. Generally, in nucleophilic aromatic substitution reactions, the carbon-halogen bond is broken in the rate-determining step. The greater electronegativity of chlorine compared to bromine would suggest a more polarized C-Cl bond, potentially making it more susceptible to nucleophilic attack. However, the greater polarizability and better leaving group ability of bromide often lead to faster reaction rates for brominated substrates.
Experimental data from kinetic studies provide a quantitative basis for this comparison. For instance, the second-order rate constants for the reaction of 2-halo-5-nitropyridines (non-N-oxides, as a proxy) with aniline in different solvents demonstrate the superior reactivity of the brominated compound.
| Compound | Solvent | Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) |
| 2-Chloro-5-nitropyridine | Acetonitrile | 1.35 x 10⁻⁵ |
| 2-Bromo-5-nitropyridine | Acetonitrile | 8.32 x 10⁻⁵ |
| 2-Chloro-5-nitropyridine | Dimethylformamide | 4.17 x 10⁻⁵ |
| 2-Bromo-5-nitropyridine | Dimethylformamide | 2.51 x 10⁻⁴ |
Table 1: Comparison of second-order rate constants for the reaction of 2-chloro- and 2-bromo-5-nitropyridine with aniline. While not N-oxides, these values provide a strong indication of the relative reactivity of the C-Cl vs. C-Br bond in a similarly activated pyridine system.
Furthermore, kinetic studies on the reaction of 4-nitropyridine-N-oxide with piperidine in ethanol at 30°C have determined a second-order rate constant of 6.23 x 10⁻⁶ L mol⁻¹ s⁻¹.[1] While this study does not provide a direct comparison with halogenated analogs, it establishes a baseline for the reactivity of the parent nitro-substituted N-oxide.
Experimental Protocols
To provide a practical context for the application of these reagents, a detailed experimental protocol for a representative nucleophilic aromatic substitution reaction is outlined below. This procedure can be adapted for both chlorinated and brominated substrates, with the understanding that reaction times may vary based on the relative reactivity.
Synthesis of 4-(Benzylamino)-3-nitropyridine N-oxide
This protocol describes the synthesis of an aminated nitropyridine-N-oxide, a common structural motif in medicinal chemistry.
Materials:
-
4-Chloro-3-nitropyridine N-oxide (or 4-Bromo-3-nitropyridine N-oxide)
-
Benzylamine
-
Ethanol (or other suitable solvent)
-
Triethylamine (or other non-nucleophilic base)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the 4-halo-3-nitropyridine N-oxide in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add 1.1 equivalents of benzylamine followed by 1.2 equivalents of a non-nucleophilic base like triethylamine. The base is added to neutralize the hydrohalic acid formed during the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure complete conversion. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Given the higher reactivity of the brominated starting material, the reaction is expected to proceed faster compared to the chlorinated analog.
-
Workup: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 4-(benzylamino)-3-nitropyridine N-oxide.
Mechanistic and Biological Insights
The reactivity of these compounds is not only of synthetic interest but also has implications in biological systems. Notably, 4-nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in the pathogenic bacterium Pseudomonas aeruginosa.[2]
Quorum Sensing Inhibition by 4-Nitropyridine-N-oxide
Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on their population density. In P. aeruginosa, the LasR protein is a key transcriptional regulator in the quorum sensing circuit. It binds to its cognate autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), leading to the activation of virulence factor production and biofilm formation.
4-Nitropyridine-N-oxide has been shown to inhibit this process by acting as an antagonist of the LasR receptor.[2] While the precise molecular interactions are still under investigation, it is hypothesized that 4-nitropyridine-N-oxide competes with the native ligand for binding to the LasR ligand-binding pocket. This prevents the conformational changes necessary for LasR dimerization and subsequent DNA binding, thereby downregulating the expression of quorum sensing-controlled genes.
Below is a diagram illustrating the proposed mechanism of LasR inhibition.
Figure 1: Proposed mechanism of LasR-mediated quorum sensing and its inhibition by 4-nitropyridine-N-oxide.
Experimental Workflow for Reactivity Screening
A generalized workflow for comparing the reactivity of different halonitropyridine-N-oxides is presented below. This workflow can be adapted for various nucleophiles and reaction conditions.
Figure 2: A generalized experimental workflow for the comparative reactivity screening of halogenated nitropyridine-N-oxides.
Conclusion
The choice between brominated and chlorinated nitropyridine-N-oxides for synthetic applications will depend on a balance of factors including reactivity, cost, and availability. The experimental data presented here suggest that brominated analogs generally exhibit higher reactivity in nucleophilic aromatic substitution reactions. This can be advantageous for reactions that are sluggish with their chlorinated counterparts, potentially allowing for milder reaction conditions and shorter reaction times. However, for highly reactive nucleophiles, the greater stability of chlorinated nitropyridine-N-oxides might offer better control and selectivity. The biological activity of 4-nitropyridine-N-oxide as a quorum sensing inhibitor highlights the potential for these scaffolds in the development of novel anti-infective agents. The provided protocols and diagrams offer a framework for researchers to further explore and exploit the chemical and biological properties of this important class of compounds.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3,5-Dibromo-4-nitropyridine-N-oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. Among these, 3,5-Dibromo-4-nitropyridine-N-oxide and its analogues represent a class of compounds with significant potential for antimicrobial and anticancer applications. The presence of a nitro group, bromine atoms, and an N-oxide moiety creates a unique electronic environment that can be exploited for targeted biological activity. This guide provides a comparative overview of the biological activities of these derivatives, supported by experimental data from related compounds, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar nitropyridine and pyridine-N-oxide derivatives to provide a valuable comparative context for researchers. The electron-withdrawing nature of the nitro group and the N-oxide functionality in these compounds are hypothesized to play a key role in their biological effects, potentially through interactions with cellular enzymes and signaling pathways crucial for pathogen survival and cancer cell proliferation.[1]
Comparative Biological Activity
To provide a framework for evaluating the potential of this compound derivatives, the following tables summarize the reported biological activities of related nitropyridine and pyridine compounds. These data serve as a benchmark for future studies on the target compounds.
Anticancer Activity of Pyridine Derivatives
The cytotoxicity of various pyridine derivatives against different cancer cell lines is a promising area of research. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 9a | Hela | 2.59 | Doxorubicin | 2.35 |
| Pyrazolo[3,4-b]pyridine derivative 14g | MCF7 | 4.66 | Doxorubicin | 4.57 |
| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 | 1.98 | Doxorubicin | 2.11 |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,10-biphenyl]-4-ylmethylene) thiosemicarbazide | A549 | 10.67 ± 1.53 | - | - |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,10-biphenyl]-4-ylmethylene) thiosemicarbazide | C6 | 4.33 ± 1.04 | - | - |
| Pyridine-quinoline hybrid 5b | Caco-2 | >50 | - | - |
| Pyridine-quinoline hybrid 5c | Caco-2 | 16.52 | - | - |
Table 1: Comparative anticancer activity (IC50) of various pyridine derivatives against human cancer cell lines.[2][3][4]
Antimicrobial Activity of Pyridine Derivatives
The antimicrobial potential of pyridine derivatives is another significant field of investigation. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | 4-64 | - | - |
| 3-alkylidene-2-indolone derivative 10f | Staphylococcus aureus ATCC 6538 | 0.5 | Gatifloxacin | 0.5 |
| 3-alkylidene-2-indolone derivative 10g | Staphylococcus aureus ATCC 6538 | 0.5 | Gatifloxacin | 0.5 |
| 3-alkylidene-2-indolone derivative 10h | Staphylococcus aureus ATCC 6538 | 0.5 | Gatifloxacin | 0.5 |
| Thienopyridine derivative 3a | Staphylococcus aureus | 62.5 | Amoxicillin trihydrate | 3.9 |
| Thienopyridine derivative 3b | Escherichia coli | 125 | Amoxicillin trihydrate | 7.8 |
| Pyrido[2,3-d]pyrimidine-dione 4d | Candida albicans | 250 | Griseofulvin | 500 |
Table 2: Comparative antimicrobial activity (MIC) of various pyridine derivatives.[1][5][6][7]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data.
Protocol for MTT Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
96-well microplate
-
Test compound (e.g., this compound derivative)
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[11][12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking or pipetting.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[13][14]
Materials:
-
96-well microplate
-
Test compound
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the microorganism. Dilute the culture in broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Visualizing Biological Mechanisms and Workflows
Understanding the potential mechanisms of action and the experimental workflow is crucial for drug discovery and development. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by nitropyridine derivatives and a general workflow for screening their biological activity.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a nitropyridine derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay [protocols.io]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 3,5-Dibromo-4-nitropyridine-n-oxide: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is paramount for ensuring quality, safety, and efficacy.[1][2] This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 3,5-Dibromo-4-nitropyridine-n-oxide, a key intermediate in organic synthesis and medicinal chemistry.[3]
Introduction to Purity Assessment and this compound
This compound is a versatile building block whose purity directly impacts the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The presence of bromine atoms and a nitro group on the pyridine-n-oxide scaffold offers multiple sites for chemical modification, making it a valuable intermediate.[3] Accurate purity determination is therefore not just a quality control measure but a critical step in process optimization and regulatory compliance.[1]
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR has emerged as a powerful, non-destructive technique for the direct quantification of compounds, offering a primary method of measurement with traceability to the International System of Units (SI).[4][5] Unlike chromatographic methods, qNMR does not require a specific reference standard of the analyte itself; instead, a certified internal or external standard of a different, well-characterized compound can be used.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate and precise determination of purity.[4]
Key Advantages of qNMR:
-
Primary Method: Provides direct measurement of the analyte's molar concentration.[5]
-
Universality: Can be applied to a wide range of organic molecules without the need for chromophores.[4]
-
High Specificity: The high resolution of NMR spectra allows for the identification and quantification of individual impurities, provided their signals do not overlap with the analyte's signals.
-
Non-destructive: The sample can be recovered after analysis.[1]
-
Simultaneous Information: Provides structural confirmation and purity assessment in a single experiment.[5]
For this compound, due to its symmetrical structure, the two protons at positions 2 and 6 are chemically equivalent and would produce a single, sharp singlet in the ¹H NMR spectrum, simplifying the selection of a quantifiable signal.[3]
Comparison of Analytical Techniques for Purity Assessment
The choice of an analytical method for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the required level of accuracy and precision. Below is a comparative summary of qNMR and other common techniques.
| Technique | Principle | Advantages for this compound | Limitations |
| Quantitative NMR (qNMR) | The integrated area of an NMR signal is directly proportional to the number of corresponding nuclei. | A primary ratio method, SI traceable.[4][5] High precision and accuracy. Provides structural information. Non-destructive.[1] | Lower sensitivity compared to HPLC. Potential for signal overlap with impurities.[4] Requires a certified internal standard. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase, with detection typically by UV-Vis. | High sensitivity and resolving power for separating structurally similar impurities. Well-established and widely available. | Requires a reference standard of the analyte for quantification. Not a primary method. May not detect impurities without a chromophore. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined from the melting point depression. | Provides a measure of absolute purity based on thermodynamic principles.[7] Does not require a reference standard. | Only applicable to crystalline solids. Less sensitive to impurities that are insoluble in the melt or form solid solutions.[7] |
| Mass Spectrometry (MS) | Ionization of the analyte and separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity for identifying known and unknown impurities. | Generally not a quantitative technique on its own without a reference standard and extensive calibration. |
Experimental Protocols
A robust qNMR experiment requires careful attention to sample preparation, data acquisition, and processing to ensure accurate and reproducible results.[8]
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) into a clean, dry vial.[4][9] The internal standard should have a certified purity, be stable, and have signals that do not overlap with the analyte's signals.[6][10]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) in which both the sample and the internal standard are fully soluble.[10] Ensure complete dissolution using a vortex mixer.[10]
-
Transfer a precise volume of the solution (e.g., 600 µL for a 5 mm tube) into a high-quality NMR tube.[9][10]
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Program: Use a simple single-pulse experiment (e.g., Bruker 'zg30').
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and internal standard signals to ensure full relaxation. A value of 30-60 seconds is typical.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Receiver Gain: Adjust the receiver gain to avoid signal clipping.
-
Temperature: Maintain a constant and regulated temperature (e.g., 298 K).[9]
-
3. Data Processing and Purity Calculation:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved singlet of the analyte (protons at C2 and C6) and a known signal from the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
1. Sample and Standard Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a sample solution of the test material at a similar concentration.
2. Chromatographic Conditions (Hypothetical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total area of all peaks.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Workflow for purity determination by qNMR.
Logical Relationship of Analytical Methods
The selection of a purity assessment method is a logical process based on the desired outcome and the characteristics of the compound.
Caption: Decision tree for selecting a purity assessment method.
Conclusion
For the purity assessment of this compound, qNMR stands out as a robust and reliable primary method that provides not only a precise purity value but also structural confirmation in a single, non-destructive measurement. While HPLC offers superior sensitivity for trace impurity profiling and DSC provides a valuable orthogonal method for crystalline materials, qNMR's direct quantification capabilities and traceability make it an invaluable tool in pharmaceutical development and quality control. The choice of method should be guided by the specific requirements of the analysis, with qNMR being a highly recommended approach for establishing the purity of reference materials and key intermediates.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 62516-09-0 | Benchchem [benchchem.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. tainstruments.com [tainstruments.com]
- 8. qHNMR for purity determination | PDF [slideshare.net]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
A Comparative Guide to the Synthesis of Functionalized Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component in the design of biologically active molecules. Consequently, the development of efficient and versatile synthetic routes to access functionalized pyridines is a central theme in modern organic chemistry. This guide provides a comparative overview of several classical and modern methods for pyridine synthesis, offering insights into their mechanisms, substrate scope, and practical applications.
Classical Approaches to Pyridine Synthesis
For decades, classical condensation reactions have been the cornerstone of pyridine synthesis. These methods typically involve the construction of the pyridine ring from acyclic precursors and are valued for their simplicity and the use of readily available starting materials.
Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][2] The driving force for the oxidation step is the formation of the aromatic pyridine ring.[2]
Reaction Mechanism Workflow
Caption: General workflow of the Hantzsch pyridine synthesis.
Performance Data
The classical Hantzsch synthesis often suffers from harsh reaction conditions and long reaction times, leading to moderate yields.[2] However, modern modifications have significantly improved its efficiency.
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA, Ultrasonic irradiation, Aqueous SDS | 96 | [2] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA, Ultrasonic irradiation, Aqueous SDS | 95 | [2] |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA, Ultrasonic irradiation, Aqueous SDS | 92 | [2] |
| Thiophene-2-carboxaldehyde | Ethyl acetoacetate | Ammonium acetate | Ceric Ammonium Nitrate (CAN), Solvent-free | 85-95 | [3] |
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a two-step approach to 2,3,6-trisubstituted pyridines.[4] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[4][5] A key advantage over the Hantzsch synthesis is that it directly yields the aromatic pyridine without a separate oxidation step.[5]
Reaction Mechanism Workflow
Caption: General workflow of the Bohlmann-Rahtz pyridine synthesis.
Performance Data
Traditional Bohlmann-Rahtz synthesis often requires high temperatures for the cyclodehydration step. However, acid catalysis can facilitate the reaction at lower temperatures. One-pot modifications have also been developed, improving the overall efficiency.[1][6]
| Enamine Precursor (1,3-Dicarbonyl) | Ethynylketone | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | But-3-yn-2-one | NH4OAc, EtOH, reflux | Good | [1] |
| Acetylacetone | 1-Phenylprop-2-yn-1-one | NH4OAc, EtOH, reflux | Good | [1] |
| Dimedone | But-3-yn-2-one | NH4OAc, EtOH, reflux | Good | [1] |
| Ethyl benzoylacetate | 1-(Thiophen-2-yl)prop-2-yn-1-one | NH4OAc, EtOH, reflux | Excellent | [1] |
Guareschi-Thorpe Pyridine Synthesis
This method provides access to 2-pyridones through the condensation of cyanoacetamide with a 1,3-diketone or a β-ketoester in the presence of a base.[7][8] Recent advancements have demonstrated the use of ammonium carbonate in an aqueous medium, offering a greener and more efficient protocol.[9][10][11][12]
Reaction Mechanism Workflow
Caption: General workflow of the Guareschi-Thorpe pyridine synthesis.
Performance Data
The use of ammonium carbonate in water has been shown to give high yields of hydroxy-cyanopyridines.[9][10]
| Alkyl Cyanoacetate/Cyanoacetamide | 1,3-Dicarbonyl | Conditions | Yield (%) | Reference |
| Ethyl cyanoacetate | Ethyl acetoacetate | (NH4)2CO3, H2O, 80 °C | 92 | [9] |
| Cyanoacetamide | Ethyl acetoacetate | (NH4)2CO3, H2O, 80 °C | 95 | [9] |
| Ethyl cyanoacetate | Acetylacetone | (NH4)2CO3, H2O, 80 °C | 90 | [9] |
| Cyanoacetamide | Benzoylacetone | (NH4)2CO3, H2O, 80 °C | 93 | [9] |
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly functionalized, often polysubstituted, pyridines.[13][14] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[13][14] This method is known for its mild reaction conditions and high yields.[14]
Reaction Mechanism Workflow
Caption: General workflow of the Kröhnke pyridine synthesis.
Performance Data
The Kröhnke synthesis is notable for its broad substrate scope, tolerating a wide variety of substituents on both reactants.[13]
| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Conditions | Yield (%) | Reference |
| 1-(2-Oxo-2-phenylethyl)pyridinium bromide | Chalcone | NH4OAc, AcOH, reflux | High | [13] |
| 1-(2-(Thiophen-2-yl)-2-oxoethyl)pyridinium iodide | (E)-1,3-Diphenylprop-2-en-1-one | NH4OAc, MeOH, reflux | 60 (overall) | [14] |
| 2-Acetylpyridine (in one-pot variation) | Benzaldehyde | NH4OAc, aq. media | High | [14] |
Ciamician-Dennstedt Rearrangement
This reaction involves the ring expansion of a pyrrole to a 3-halopyridine upon treatment with a dihalocarbene, typically generated from a haloform and a strong base.[15] While mechanistically interesting, the classical Ciamician-Dennstedt rearrangement is often limited by low yields and the formation of byproducts.[6][16] Recent modifications using α-chlorodiazirines as carbene precursors have improved the scope and efficiency of this transformation.[17][18]
Reaction Mechanism Workflow
Caption: General workflow of the Ciamician-Dennstedt rearrangement.
Performance Data
Yields for the classical Ciamician-Dennstedt rearrangement are often modest. Modern variations show improved performance.
| Pyrrole Substrate | Carbene Source | Conditions | Yield (%) | Reference |
| Pyrrole | Chloroform, KOH | Heat | Low to Moderate | [6][16] |
| Indole | Aryl(chloro)diazirine | Na2CO3, CH3CN, 50 °C | 41-73 | [17] |
| 2-Methylpyrrole | Aryl(chloro)diazirine | Na2CO3, CH3CN, 50 °C | 34-59 | [17] |
Modern Cross-Coupling Strategies
Transition-metal catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized pyridines, allowing for the direct introduction of a wide range of substituents onto a pre-existing pyridine ring. These methods offer excellent functional group tolerance and high yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a boronic acid or ester and an organic halide, catalyzed by a palladium complex.[19] This reaction is widely used for the arylation of halopyridines.
Performance Data
| Halopyridine | Boronic Acid/Ester | Catalyst/Ligand/Base | Solvent | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt/K2CO3 | DMF/H2O | 70 | [19] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt/K2CO3 | DMF/H2O | >70 | [19] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt/K2CO3 | DMF/H2O | <70 | [19] |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[1] It is known for its tolerance of a wide range of functional groups.[1][20] However, the toxicity of organotin compounds is a significant drawback.[1]
Performance Data
| Halopyridine | Organostannane | Catalyst/Conditions | Yield (%) | Reference |
| 2-Bromopyridine | (Tributylstannyl)benzene | Pd(PPh3)4, Toluene, reflux | 76-99 | [21] |
| 3-Iodopyridine | (Tributylstannyl)thiophene | Pd(PPh3)4, DMF, 80 °C | High | [21] |
| 4-Chloropyridine | Vinyltributyltin | PdCl2(PPh3)2, THF, reflux | Moderate to High | [21] |
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst.[18][22] Organozinc reagents are generally more reactive than organoboranes and organostannanes.[23]
Performance Data
| Halopyridine | Organozinc Reagent | Catalyst/Ligand | Solvent | Yield (%) | Reference | |---|---|---|---|---| | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh3)4 | THF | High |[22] | | 3-Iodopyridine | Ethylzinc iodide | Ni(acac)2 | THF | High |[18] | | 4-Chloropyridine | Allylzinc bromide | Pd2(dba)3/XPhos | Dioxane | High |[22] |
Buchwald-Hartwig Amination
This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[22][24] It is a powerful tool for the synthesis of aminopyridines, which are important building blocks in medicinal chemistry.
Performance Data
| Halopyridine | Amine | Catalyst/Ligand/Base | Solvent | Yield (%) | Reference | |---|---|---|---|---| | 2-Bromopyridine | Morpholine | Pd(OAc)2/BINAP/NaOtBu | Toluene | 90-98 |[22] | | 3-Chloropyridine | Aniline | Pd2(dba)3/Xantphos/Cs2CO3 | Dioxane | 85-95 |[22] | | 4-Iodopyridine | Benzylamine | Pd(OAc)2/DavePhos/K3PO4 | Toluene | 80-90 |[22] |
Experimental Protocols
General Procedure for Solvent-Free Hantzsch Pyridine Synthesis[3]
-
To a round-bottom flask, add the aldehyde (0.01 mol), ammonium acetate (0.01 mol), and the β-dicarbonyl compound(s) (0.01 or 0.02 mol).
-
Add ceric ammonium nitrate (CAN) (0.5 mmol) as the catalyst.
-
Stir the mixture vigorously at room temperature for the appropriate time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the solid product.
-
Collect the solid by filtration, wash with water, and then with n-hexane to remove non-polar impurities.
-
Recrystallize the crude product from ethanol to afford the pure 1,4-dihydropyridine or the oxidized pyridine derivative.
General Procedure for the Bohlmann-Rahtz Pyridine Synthesis (One-Pot Modification)[1]
-
To a solution of the 1,3-dicarbonyl compound (1.0 equiv) and ammonium acetate (1.2 equiv) in ethanol, add the alkynone (1.1 equiv).
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired substituted pyridine.
General Procedure for the Guareschi-Thorpe Synthesis in Aqueous Medium[9]
-
In a round-bottom flask, dissolve the alkyl cyanoacetate or cyanoacetamide (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in water (2 mL).
-
Add ammonium carbonate (2 mmol) to the mixture.
-
Heat the reaction mixture at 80 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature. The product will often precipitate from the aqueous solution.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain the pure hydroxy-cyanopyridine.
General Procedure for the Kröhnke Pyridine Synthesis[14]
-
To a solution of the α-pyridinium methyl ketone salt (1.0 equiv) and the α,β-unsaturated carbonyl compound (1.1 equiv) in glacial acetic acid or methanol, add ammonium acetate (5-10 equiv).
-
Heat the reaction mixture at reflux (or up to 140 °C) until the starting materials are consumed, as indicated by TLC.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated ammonium hydroxide to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired substituted pyridine.
General Procedure for the Ciamician-Dennstedt Rearrangement (Modern Variation)[17]
-
To a solution of the pyrrole or indole (1.0 equiv) and sodium carbonate (3.0 equiv) in anhydrous acetonitrile, add the aryl(chloro)diazirine (3.0 equiv).
-
Heat the reaction mixture at 50 °C for 12-48 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-arylpyridine or quinoline.
General Procedure for Suzuki-Miyaura Coupling of Halopyridines[19]
-
In a reaction vessel, combine the halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst system (e.g., 1 mol% Pd(OAc)2 and 2 mol% benzimidazolium salt).
-
Add a mixture of DMF (3 mL) and water (3 mL) as the solvent.
-
Heat the reaction mixture under microwave irradiation with a temperature ramp to 120 °C over 3 minutes, and then hold at this temperature for the required reaction time.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the coupled product.
General Procedure for Stille Coupling[1]
-
To a flame-dried round-bottom flask under an inert atmosphere, add the organic halide (1.0 equiv), the organostannane (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a suitable solvent (e.g., toluene or DMF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic phase with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Procedure for Negishi Coupling[23]
-
In a flame-dried flask under an inert atmosphere, prepare the organozinc reagent by treating the corresponding organohalide with activated zinc or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl2).
-
In a separate flask, dissolve the halopyridine (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) in an anhydrous solvent (e.g., THF).
-
Add the freshly prepared organozinc reagent to the solution of the halopyridine and catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
General Procedure for Buchwald-Hartwig Amination[25]
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., sodium tert-butoxide, 1.4 equiv), the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The synthesis of functionalized pyridines can be achieved through a variety of classical and modern synthetic methodologies. Classical methods like the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses remain valuable for the construction of the pyridine core from simple acyclic precursors, with modern modifications significantly improving their efficiency and scope. The Guareschi-Thorpe and Ciamician-Dennstedt reactions offer access to specific substitution patterns, although they can be more limited in their general applicability.
Modern cross-coupling reactions, including the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig reactions, provide powerful and versatile tools for the late-stage functionalization of pre-existing pyridine rings. These methods generally offer high yields, excellent functional group tolerance, and predictable regioselectivity.
The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For the construction of highly substituted pyridine cores from simple building blocks, the classical multicomponent reactions are often advantageous. For the targeted derivatization of an existing pyridine scaffold, modern cross-coupling methods are generally the preferred approach. A thorough understanding of the strengths and limitations of each method is crucial for the efficient and successful synthesis of functionalized pyridines in a research and drug development setting.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Efficient one-pot synthesis of substituted pyridines through multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. baranlab.org [baranlab.org]
- 7. Guareschi-Thorpe Condensation [drugfuture.com]
- 8. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 13. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 14. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]
- 18. Negishi coupling - Wikipedia [en.wikipedia.org]
- 19. ymerdigital.com [ymerdigital.com]
- 20. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Negishi Coupling | NROChemistry [nrochemistry.com]
- 24. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3,5-Dibromo-4-nitropyridine-n-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 3,5-Dibromo-4-nitropyridine-n-oxide. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects against splashes and dust.[3] |
| Skin | Chemical-resistant gloves (Nitrile or Butyl rubber recommended), fully-buttoned lab coat. | Prevents skin contact. Nitrile gloves are resistant to pyridine-like compounds.[4][5] |
| Respiratory | Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] | Minimizes inhalation of dust or vapors.[4][6] If exposure limits are exceeded, a full-face respirator may be necessary.[3] |
| Body | Fire/flame resistant and impervious clothing. | Provides an additional layer of protection against spills and splashes.[3] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize risks associated with this compound.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[4][6]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[3][7]
-
Grounding: Use spark-proof tools and explosion-proof equipment where necessary to prevent ignition.[8]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][9]
Storage Plan:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]
-
Environment: Protect from moisture and ignition sources.[4][7]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists.[7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][7] Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[3] Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Call a physician or poison control center immediately.[2][3] |
| Small Spill | For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb with an inert dry material and place in a suitable container for disposal.[5][9] Ensure proper PPE is worn.[5] |
| Large Spill | Evacuate the area and prevent further leakage if safe to do so.[3] Contact environmental health and safety personnel. |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Collection: Collect waste material in a suitable, sealed, and properly labeled container.[5]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.[5]
-
Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations through an approved waste disposal plant.[7] Do not allow the chemical to enter drains.[3]
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. abdurrahmanince.net [abdurrahmanince.net]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
